pyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFDJQUUGMUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10973014, DTXSID501297017 | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57489-79-9, 29274-23-5 | |
| Record name | 57489-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10973014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrazolo[1,5-a]pyrimidin-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide focuses on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a key derivative that serves as a foundational structure for numerous therapeutic agents. Its unique chemical architecture allows for versatile functionalization, leading to compounds with a wide range of pharmacological properties, including anticancer, antitubercular, and neuroactive effects. This document provides a comprehensive overview of its structure, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.
Core Structure and Physicochemical Properties
Table 1: Computed Physicochemical Properties of a Related Pyrazolopyrimidine Structure
| Property | Value | Source |
| Molecular Weight | 151.12 g/mol | PubChem[2] |
| XLogP3 | -0.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Note: These values are for Pyrazolo[1,5-A]pyrimidine-5,7-diol and are provided as an estimation of the core's general characteristics.
Synthesis of the this compound Core
A common and efficient method for the synthesis of the this compound scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester.[1][3] This one-step reaction provides a straightforward entry to this important heterocyclic system.
General Experimental Protocol: Cyclocondensation Synthesis
A general procedure for the synthesis of this compound derivatives involves the reaction of an appropriately substituted 3-aminopyrazole with a β-ketoester in a suitable solvent, often under acidic or basic conditions, and may be facilitated by conventional heating or microwave irradiation.[1][3][4]
Materials:
-
Substituted 3-aminopyrazole
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., acetic acid, ethanol)
-
Catalyst (optional, e.g., KHSO4)[4]
Procedure:
-
Dissolve the 3-aminopyrazole in the chosen solvent.
-
Add the β-ketoester to the solution.
-
If applicable, add the catalyst.
-
Heat the reaction mixture to reflux or expose it to microwave irradiation for a specified time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution and can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Alternative green synthetic approaches, such as using ultrasonic irradiation in aqueous ethanol with KHSO4 as a catalyst, have also been developed to improve yields and reduce environmental impact.[4]
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various therapeutic targets.[1][5]
Anticancer Activity
This scaffold is a prominent framework for the development of protein kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5]
-
EGFR, B-Raf, and MEK Inhibition: Derivatives have shown promise as ATP-competitive and allosteric inhibitors of kinases like EGFR, B-Raf, and MEK, which are relevant in non-small cell lung cancer and melanoma.[5]
-
CDK Inhibition: The pyrazolo[1,5-a]pyrimidine moiety is present in the structure of dinaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs) that has been evaluated in clinical trials for various cancers.[6][7]
-
Trk Inhibition: This core is also found in marketed drugs that are Tropomyosin receptor kinase (Trk) inhibitors, such as Larotrectinib and Entrectinib, used in the treatment of solid tumors with NTRK gene fusions.[8]
Table 2: Selected Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase(s) | IC50/EC50 | Reference |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 nM | [6] |
| Larotrectinib | TrkA, TrkB, TrkC | <10 nM | [8] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | <10 nM | [8] |
| Compound 48 | KDM5 | 0.34 µM (PC9 H3K4Me3) | [9] |
Antitubercular Activity
The this compound scaffold has been identified as a promising starting point for the development of new antitubercular agents.[1][3] SAR studies have revealed that modifications at various positions on the core structure significantly impact the activity against Mycobacterium tuberculosis.[1][3]
Table 3: Antitubercular Activity of this compound Derivatives
| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Cytotoxicity (CC50 in HepG2 cells, µM) | Reference |
| P19 | 1.56 | >100 | [1][3] |
| P24 | 1.56 | >100 | [1][3] |
| P25 | 3.13 | >100 | [1][3] |
The mechanism of action for some antitubercular derivatives has been linked to the mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to compound catabolism by hydroxylation.[3]
Neuroactive Properties
Derivatives of this core have also been investigated for their effects on the central nervous system.
-
GABAA Receptor Ligands: Certain 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been synthesized and evaluated as ligands for the GABAA receptor, with some compounds showing anxiolytic-like effects.[10]
-
Kv7/KCNQ Potassium Channel Activators: A series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones were identified as novel activators of KCNQ2/3 potassium channels, which are important targets for the treatment of epilepsy and other neuronal excitability disorders.[11]
Table 4: Neuroactive this compound Derivatives
| Compound | Target | Activity | Reference |
| Compound 3g | GABAA Receptor | Anxiolytic-like effect at 10-30 mg/kg | [10] |
| Compound 17 | KCNQ2/3 Potassium Channel | Potent and selective opener | [11] |
Other Biological Activities
The versatility of the this compound core is further demonstrated by its activity against other biological targets:
-
DPP-4 Inhibition: Novel derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes.[12]
-
Antimicrobial and Immunomodulatory Effects: Various substituted pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial and immunomodulatory activities.[7]
Signaling Pathways and Experimental Workflows
The diverse biological activities of this compound derivatives stem from their interaction with key cellular signaling pathways.
Kinase Inhibition Signaling Pathway
The diagram below illustrates the general mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors in cancer. These compounds typically compete with ATP for binding to the kinase domain of receptor tyrosine kinases (like EGFR) or intracellular kinases (like B-Raf and MEK), thereby inhibiting downstream signaling pathways that control cell proliferation and survival.
Caption: General signaling pathway of this compound kinase inhibitors.
Antitubercular Drug Discovery Workflow
The discovery and optimization of this compound-based antitubercular agents typically follow a structured workflow, as depicted below.
Caption: Workflow for the discovery of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Conclusion
The this compound core represents a versatile and highly valuable scaffold in modern drug discovery. Its synthetic accessibility and the ability to readily functionalize its structure have led to the development of a wide array of potent and selective modulators of various biological targets. The continued exploration of this privileged core, guided by structure-activity relationship studies and a deeper understanding of its interactions with biological systems, holds significant promise for the discovery of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[1,5-A]pyrimidine-5,7-diol | C6H5N3O2 | CID 135743546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pp.bme.hu [pp.bme.hu]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Lead optimization of a this compound scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological evaluation of this compound derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surrogating and redirection of this compound core, a novel class of potent and selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Novel Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core, particularly pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have emerged as potent modulators of various biological targets, showing promise in therapeutic areas such as oncology, infectious diseases, and neurology.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this important class of compounds.
Core Synthesis Strategies
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.[1][5][6] This method allows for the introduction of a wide variety of substituents, facilitating the exploration of structure-activity relationships (SAR).[1] Greener synthetic approaches, such as using ultrasonic irradiation in aqueous media, have also been developed to improve efficiency and reduce environmental impact.[2]
dot
Caption: General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Experimental Protocols
General Procedure for Cyclocondensation Synthesis
This protocol describes a typical cyclocondensation reaction for the synthesis of this compound derivatives.
-
Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 eq) in a suitable solvent, such as glacial acetic acid.
-
Addition of β-Ketoester: Add the corresponding β-ketoester (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically around 118°C) for 12-14 hours.[7] Alternatively, microwave irradiation can be employed to reduce reaction times.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization Techniques
The synthesized compounds are typically characterized using a combination of spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to determine the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups present in the molecule.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous confirmation of the molecular structure.[5]
Caption: Inhibition of the PI3Kδ Signaling Pathway.
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. The straightforward and adaptable synthesis allows for extensive structural modifications, leading to compounds with a wide spectrum of biological activities, including antitubercular, anticancer, and anxiolytic properties. The potent and selective inhibition of key biological targets, such as PI3Kδ, highlights the therapeutic potential of this chemical class. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance them into clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. Synthesis and pharmacological evaluation of this compound derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Diverse Biological Landscape of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs, demonstrating a remarkable breadth of biological activities.[1][2][3] These compounds have shown significant potential in various therapeutic areas, acting as potent modulators of diverse biological targets. This technical guide provides a comprehensive overview of the biological activities of these analogs, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.
Core Biological Activities and Quantitative Data
This compound analogs have been extensively studied for their potential as anticancer, antitubercular, and neurological agents. Their mechanism of action often involves the inhibition of specific protein kinases or interaction with receptors.[2][4][5]
Anticancer Activity
A significant area of investigation for this class of compounds is their application in oncology.[2][6] Many analogs have been identified as potent protein kinase inhibitors, targeting key enzymes in cancer cell signaling pathways.[2][4]
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Reference |
| Compound VIIa | Not specified | 326 - 4310 | 57 different cell lines | [7] |
| Compound 1 | Pim-1 | 45 | - | [8] |
| Compound 20 | NTRK | >0.02 | - | [9] |
| Compound 21 | NTRK | >0.02 | - | [9] |
| Compound 23 | TRKA | 0.1 | KM12 | [9] |
| Compound 24 | TRKA | 0.2 | KM12 | [9] |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, refer to the original publications.
Antitubercular Activity
Several this compound derivatives have been identified as promising leads in the fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb).[10][11][12] These compounds have shown potent activity against Mtb, including activity within macrophages, a key site of infection.[1][11][12] The mechanism of action for some of these analogs involves the inhibition of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which leads to compound catabolism.[10][12]
Table 2: Antitubercular Activity of this compound Analogs
| Compound ID | Target | MIC (µM) | Assay Condition | Reference |
| Compound 1 | Mtb H37Rv | Not specified | Whole-cell screen | [1][11] |
| Compound 2 | Mtb H37Rv | Not specified | Whole-cell screen | [1][11] |
| Compound 3 | Mtb H37Rv | Not specified | Whole-cell screen | [11] |
Note: MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Neurological Activity
Derivatives of this compound have also been explored for their potential to treat neurological disorders. A series of 6-phenyl- and 6-benzylpyrazolo[1,5-a]pyrimidin-7(4H)-ones have been synthesized and evaluated for their affinity to GABA-A receptors.[5] One compound, 3g , has demonstrated anxiolytic-like effects in preclinical studies.[5]
Table 3: GABA-A Receptor Ligand Activity
| Compound ID | Activity | Dosage | Animal Model | Reference |
| 3g | Anxiolytic-like effect | 10-30 mg/kg | Not specified | [5] |
Key Signaling Pathways
The anticancer activity of this compound analogs is often attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[2][4] One such pathway is the Tropomyosin receptor kinase (Trk) signaling pathway.
Caption: Inhibition of the Trk signaling pathway by this compound analogs.
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed experimental methodologies are crucial. The following sections outline the general procedures for key assays cited in the literature.
General Synthesis of this compound Analogs
The synthesis of the this compound core typically involves a one-step cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester.[1]
Caption: General synthetic workflow for this compound analogs.
Detailed Protocol:
-
Reaction Setup: A mixture of the appropriate 5-aminopyrazole (1 equivalent) and β-ketoester (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid or ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically ranging from a few hours to overnight, and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound analog.
In Vitro Antitubercular Activity Assay
The antitubercular activity of the synthesized compounds is typically evaluated using a whole-cell screening assay against Mycobacterium tuberculosis H37Rv.
Detailed Protocol:
-
Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
-
Assay Plate Preparation: The compounds are serially diluted in a 96-well microplate. An inoculum of Mtb is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a resazurin-based microplate assay.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific protein kinases is determined using in vitro kinase assays.
Detailed Protocol:
-
Reaction Mixture: The assay is performed in a buffer solution containing the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The this compound analog is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The extent of substrate phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the kinase activity (IC50) is calculated from the dose-response curve.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and antitubercular effects, highlight the importance of continued research in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on this privileged heterocyclic system. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of these fascinating molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and pharmacological evaluation of this compound derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
The Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: A Technical Guide for Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Derivatives of this core, particularly the pyrazolo[1,5-a]pyrimidin-7(4H)-one series, have been identified as potent modulators of various biological targets, leading to their investigation in numerous therapeutic areas. These compounds have shown promise as antitubercular agents, inhibitors of various protein kinases critical in oncology, and as modulators of ion channels. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for this versatile scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.
Quantitative Structure-Activity Relationship Data
The biological activity of the this compound series is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize the quantitative data for various derivatives against different biological targets.
Antitubercular Activity
The this compound scaffold has been identified as a promising starting point for the development of novel antitubercular agents.[1][2][3] SAR studies have revealed key structural features necessary for potent activity against Mycobacterium tuberculosis (Mtb). Resistance to some of these compounds has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promotes the metabolic breakdown of the compounds.[1][2][3]
| Compound ID | R² | R³ | R⁵ | R⁶ | MIC (μM) vs. Mtb H37Rv | Cytotoxicity (HepG2, IC₅₀ in μM) |
| 1 | Ph | H | Me | H | 12.5 | >100 |
| P1 | Ph | H | Me | H (O-Me) | >100 | >100 |
| P2 | Ph | H | Me | H (N-Me) | >100 | >100 |
| P19 | 4-F-Ph | H | Me | H | 2.73 | >100 |
| P22 | Ph | H | H | H | >100 | >100 |
| P25 | 4-F-Ph | H | Me | 3-Cl-Ph | 0.78 | 58 |
| P26 | 4-F-Ph | H | H | 3-Cl-Ph | 0.2 | 29 |
Data compiled from Oh, S., et al. (2021). ACS Infectious Diseases.[1]
Key SAR Insights for Antitubercular Activity:
-
Core Scaffold: The NH of the pyrimidinone and the pyrazole nitrogen are crucial for activity, as methylation at these positions (P1, P2) leads to a complete loss of potency.[1]
-
R² Position: An aromatic ring at the R² position is essential for activity. Introduction of a fluorine atom (e.g., in P19 and P25) is often beneficial.[1]
-
R⁵ Position: A small alkyl group like methyl at the R⁵ position is generally favored, though its removal can be tolerated or even beneficial depending on the substituent at R⁶ (compare P25 and P26).[1]
-
R⁶ Position: Substitution at the R⁶ position with an aromatic ring, particularly a substituted one (e.g., 3-chlorophenyl in P25 and P26), can significantly enhance potency.[1]
Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for the design of protein kinase inhibitors, acting as ATP-competitive inhibitors for various kinases involved in cancer and other diseases.[4][5]
Trk kinases are key targets in cancers with NTRK gene fusions. Several pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have been developed, with some reaching clinical approval.[6][7]
| Compound ID | R³ Substituent | R⁵ Substituent | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| 8 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - |
| 9 | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | - | - |
| 32 | Macrocyclic sulfonamide | - | 1.9 | 3.1 | 2.3 |
| 36 | Macrocyclic sulfonamide | - | 1.4 | 2.4 | 1.9 |
Data compiled from recent reviews on Trk inhibitors.[6]
Key SAR Insights for Trk Inhibition:
-
The pyrazolo[1,5-a]pyrimidine core is a key hinge-binding motif.[6]
-
A substituted pyrrolidine at the R⁵ position often enhances potency.[6]
-
The R³ position can tolerate a variety of substituents, with amide-containing groups like picolinamide showing excellent activity.[6]
-
Macrocyclization incorporating the R³ position can lead to highly potent pan-Trk inhibitors.[6]
Pyrazolo[1,5-a]pyrimidines have also been explored as inhibitors of CDK2, a key regulator of the cell cycle, and Pim-1, a proto-oncogene serine/threonine kinase.
| Compound ID | Target Kinase | R³ Substituent | R⁵ Substituent | R⁷ Substituent | IC₅₀ (nM) |
| 6t | CDK2 | CN | 4-CF₃-Ph | 4-Me-piperazin-1-yl | 90 |
| 6s | TRKA | CN | 4-CF₃-Ph | 4-Me-piperazin-1-yl | 450 |
| 11b | Pim-1 | Ph | H | 4-(4-Me-piperazin-1-yl)phenylamino | 8 |
Data compiled from various sources on CDK2 and Pim-1 inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of the this compound series.
General Synthesis: Cyclocondensation Reaction
The most common method for synthesizing the this compound core is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.[1][8]
Materials:
-
Substituted 5-aminopyrazole
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., toluene or acetic acid)
Procedure:
-
To a solution of the 5-aminopyrazole (1.0 eq) in the chosen solvent, add the β-ketoester (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired this compound.
Biological Assays
The MIC of the compounds against M. tuberculosis H37Rv can be determined using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 10⁵ CFU/mL in each well.
-
Inoculate the wells with the bacterial suspension.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
The inhibitory activity of the compounds against various kinases can be assessed using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant kinase (e.g., TrkA, CDK2, Pim-1)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of the this compound series.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified Trk signaling pathway and the point of inhibition.
Caption: Role of CDK2 in the G1/S cell cycle transition and point of inhibition.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.jp]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Spectroscopic Analysis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one: A Technical Guide
Introduction: The pyrazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as antitubercular agents, protein kinase inhibitors for cancer treatment, and anxiolytics targeting GABA-A receptors.[2][3][4][5] The synthesis and development of these compounds rely critically on robust analytical techniques to confirm their structure and purity. This guide provides an in-depth overview of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize the parent compound, pyrazolo[1,5-a]pyrimidin-7(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign the proton and carbon signals and establish connectivity within the this compound molecule.
¹H and ¹³C NMR Spectral Data
The chemical shifts for the unsubstituted pyrazolo[1,5-a]pyrimidine are available in spectral databases.[6] For the this compound, the presence of the carbonyl group and the tautomeric proton significantly influences the electronic environment and, consequently, the chemical shifts. The data presented below are representative values for the core scaffold, which may vary slightly based on solvent and concentration.
Table 1: Representative NMR Spectroscopic Data for the this compound Scaffold
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.0 | ~145 |
| H-3 | ~6.5 | ~105 |
| H-5 | ~7.9 | ~148 |
| H-6 | ~5.8 | ~95 |
| N4-H | Broad, variable (~11-12) | - |
| C-3a | - | ~152 |
| C-7 (C=O) | - | ~160 |
Note: Values are estimations based on data for substituted derivatives and general knowledge of heterocyclic NMR. Exact values require experimental determination.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly observe exchangeable protons like N-H.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) for better signal dispersion and resolution.[7]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to observe singlet peaks for each unique carbon.
-
-
2D NMR Acquisition: For unambiguous assignment, perform a series of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over two to three bonds (²J-CH, ³J-CH), which is crucial for connecting different fragments of the molecule.[8]
-
Visualization: NMR Structural Elucidation Workflow
Caption: Workflow for 2D NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions include those from the N-H bond, the carbonyl (C=O) group, and the C=N/C=C bonds within the heterocyclic rings.
Characteristic IR Absorption Bands
The IR spectrum provides a distinct fingerprint for the molecule. A study on a similar derivative showed characteristic bands for the N-H and carbonyl groups.[1]
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| N-H | Stretching | 3300 - 3100 | Broad |
| Aromatic C-H | Stretching | 3100 - 3000 | Sharp, medium |
| C=O (Amide) | Stretching | 1690 - 1650 | Strong, sharp |
| C=N / C=C | Stretching | 1630 - 1500 | Medium to strong |
Experimental Protocol: IR Analysis (KBr Pellet Method)
The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[9]
-
Sample Preparation:
-
Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[9] The goal is to reduce particle size to less than the wavelength of the IR radiation to minimize scattering.[10]
-
Add 100-200 mg of dry, spectroscopic-grade KBr powder to the mortar. KBr is used because it is transparent in the typical IR range.[9]
-
Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[9]
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Visualization: KBr Pellet Preparation Workflow
Caption: Workflow for preparing a solid sample using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[2]
Expected Mass Spectrum Data
Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.
Table 3: Key Mass Spectrometry Data for this compound (C₆H₅N₃O)
| Ion | Calculation | Exact Mass (m/z) | Method |
| [M] | C₆H₅N₃O | 135.0433 | - |
| [M+H]⁺ | C₆H₆N₃O⁺ | 136.0511 | ESI, positive ion mode |
| [M-H]⁻ | C₆H₄N₃O⁻ | 134.0354 | ESI, negative ion mode |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation in positive ion mode.
-
Instrumentation (LC-MS):
-
Inject the sample solution into a liquid chromatography (LC) system coupled to a mass spectrometer. The LC system separates the analyte from any impurities.
-
The sample is introduced into an electrospray ionization (ESI) source. In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets.[7]
-
The solvent evaporates from the droplets, leaving charged analyte ions in the gas phase.
-
-
Mass Analysis:
-
The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight (TOF), or Orbitrap).[11]
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum. For structural confirmation, tandem MS (MS/MS) can be performed, where the parent ion ([M+H]⁺) is selected, fragmented, and the resulting daughter ions are analyzed.
Visualization: General Mass Spectrometry Workflow
Caption: A generalized workflow for mass spectrometry analysis.
Integrated Spectroscopic Analysis
The definitive structural confirmation of this compound is achieved by integrating the data from all three spectroscopic techniques. Each method provides complementary information that, when combined, leaves little room for ambiguity.
Visualization: Integrated Structure Elucidation Workflow
Caption: Integrated workflow combining NMR, IR, and MS for structure confirmation.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and pharmacological evaluation of this compound derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. zefsci.com [zefsci.com]
X-ray Crystallography of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives: A Technical Guide
This guide provides an in-depth overview of the X-ray crystallography of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, a class of heterocyclic compounds with significant therapeutic potential. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on their structural analysis, experimental procedures, and biological significance.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include roles as antitubercular agents, protein kinase inhibitors for cancer therapy, and ligands for GABA-A receptors.[1][2][3] The three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.
This whitepaper will delve into the crystallographic studies of this compound derivatives, presenting key structural data, detailing the experimental protocols for their synthesis and crystallographic analysis, and visualizing the associated experimental workflows and biological pathways.
Data Presentation: Crystallographic Data
The following table summarizes the crystallographic data for a representative this compound derivative, compound 4 , as reported in the literature. This data provides a quantitative basis for understanding the solid-state conformation of this class of compounds.
| Parameter | Value |
| Compound | 4 |
| Empirical Formula | C₁₄H₁₂FN₃O₂ |
| Formula Weight | 273.27 |
| Temperature (K) | 100 |
| Wavelength (Å) | 1.54178 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.1234(2) |
| b (Å) | 11.4567(3) |
| c (Å) | 11.5678(3) |
| α (°) | 90 |
| β (°) | 109.456(1) |
| γ (°) | 90 |
| Volume (ų) | 1262.94(5) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.437 |
| Absorption Coefficient (mm⁻¹) | 0.897 |
| F(000) | 568 |
| Crystal Size (mm³) | 0.800 x 0.200 x 0.100 |
| Theta Range for Data Collection (°) | 4.125 to 72.488 |
| Reflections Collected | 13456 |
| Independent Reflections | 2445 [R(int) = 0.0355] |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0355, wR₂ = 0.0898 |
| R indices (all data) | R₁ = 0.0366, wR₂ = 0.0910 |
| CCDC No. | 2034666 |
Data for compound 4, a representative this compound derivative, obtained from X-ray crystallographic analysis.[2][4]
Experimental Protocols
Synthesis of this compound Derivatives
The general synthetic route to this compound derivatives involves a one-step cyclocondensation reaction.[2][4] This method is efficient and allows for the introduction of a variety of substituents.
General Procedure:
-
A mixture of a commercially available or synthesized 3-aminopyrazole (1 equivalent) and a β-ketoester (1.2 equivalents) in a suitable solvent, such as acetic acid or ethanol, is prepared.
-
The reaction mixture is heated to reflux for a specified period, typically ranging from 4 to 24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or acetonitrile) to yield the desired this compound derivative.
X-ray Crystallography
The determination of the three-dimensional structure of the synthesized compounds is performed by single-crystal X-ray diffraction.
Protocol for Crystal Growth and Data Collection:
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) at room temperature.
-
Crystal Mounting: A single crystal of appropriate dimensions (e.g., 0.100 × 0.200 × 0.800 mm) is selected and mounted on a goniometer head.[2][4]
-
Data Collection: X-ray diffraction data is collected at a low temperature, typically 100 K, to minimize thermal vibrations.[2][4] A diffractometer equipped with a microfocus sealed tube and a multilayer mirror monochromator (e.g., using Cu Kα radiation) is employed.[2][4] A series of frames are collected with an appropriate exposure time per frame.[2][4]
-
Data Processing: The collected frames are integrated using software packages such as Bruker SAINT.[2][4] The data is then corrected for absorption effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Caption: Workflow for Synthesis and X-ray Crystallography.
Biological Signaling Context
This compound derivatives have been identified as inhibitors of various biological targets, including protein kinases. The following diagram depicts a generalized protein kinase signaling pathway, highlighting the potential point of intervention for these compounds.
Caption: Generalized Protein Kinase Inhibition Pathway.
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their molecular architecture. This structural information, in conjunction with detailed synthetic and analytical protocols, is fundamental for the advancement of medicinal chemistry research. The ability to visualize and understand the three-dimensional structure of these compounds empowers scientists to design next-generation therapeutics with improved efficacy and selectivity for a range of diseases, from tuberculosis to cancer. The continued application of these techniques will undoubtedly accelerate the journey of these promising scaffolds from the laboratory to the clinic.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of this compound derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Pyrazolo[1,5-a]pyrimidin-7(4H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine ring system, and specifically the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with a wide array of biological targets. This versatility has led to the discovery and development of numerous potent and selective modulators for various therapeutic areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this remarkable heterocyclic core.
Core Synthesis and Chemical Properties
The most common and versatile method for the synthesis of the this compound scaffold is the cyclocondensation reaction of a 5-aminopyrazole with a β-ketoester.[1][2][3] This one-step reaction is efficient and allows for the introduction of a wide variety of substituents on both the pyrazole and pyrimidine rings, facilitating extensive structure-activity relationship (SAR) studies.[1] The reaction proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the final bicyclic system. The regioselectivity of the cyclization is a key feature of this synthetic route.[4]
Alternative synthetic strategies include the use of other β-dicarbonyl compounds or their equivalents.[3] Modern synthetic methodologies, such as microwave-assisted organic synthesis, have been employed to improve reaction times and yields, making the synthesis more amenable to high-throughput library generation.[5] The this compound core can exist in different tautomeric forms, which can influence its biological activity and interaction with target proteins.[1][2]
Therapeutic Applications and Biological Activity
The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various enzymes and modulators of cellular signaling pathways. Its ability to act as a bioisostere for other heterocyclic systems and to engage in key hydrogen bonding and hydrophobic interactions within protein active sites contributes to its broad applicability.
Protein Kinase Inhibition
A significant area of application for this scaffold is in the development of protein kinase inhibitors for cancer therapy.[5][6] The pyrazolo[1,5-a]pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of various kinases.[5]
-
Cyclin-Dependent Kinase 9 (CDK9): Derivatives of this scaffold have been developed as potent and selective inhibitors of CDK9, a key regulator of transcription.[7] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in cancer cells.[7]
-
Phosphoinositide 3-Kinase δ (PI3Kδ): Selective inhibitors of PI3Kδ, a crucial enzyme in immune cell signaling, have been developed using the pyrazolo[1,5-a]pyrimidine core.[8][9] These compounds have potential applications in the treatment of inflammatory diseases and hematological malignancies.[8]
-
Tropomyosin Receptor Kinase (Trk): The scaffold is a key component of several approved and clinical-stage Trk inhibitors, such as Larotrectinib and Entrectinib, used in the treatment of cancers with NTRK gene fusions.[10] The pyrazolo[1,5-a]pyrimidine moiety forms critical interactions with the hinge region of the kinase domain.[10]
Antitubercular Activity
The this compound core has been identified as a promising scaffold for the development of novel antitubercular agents.[1][2][11] High-throughput screening campaigns have identified compounds with potent activity against Mycobacterium tuberculosis.[1][2] Interestingly, different derivatives with this core have been shown to act through various mechanisms of action, highlighting the scaffold's versatility.[1][11][12]
Other Therapeutic Areas
Beyond oncology and infectious diseases, the this compound scaffold has shown promise in other therapeutic areas:
-
Histone Demethylase (KDM5) Inhibition: Orally bioavailable and selective inhibitors of KDM5 histone demethylases have been developed, offering a potential epigenetic approach to cancer therapy.[13]
-
Hepatitis C Virus (HCV) Polymerase Inhibition: Derivatives of this scaffold have demonstrated potent inhibitory activity against the HCV NS5B RNA-dependent RNA polymerase, a key enzyme for viral replication.[14]
-
Potassium Channel Activation: Novel activators of KCNQ2/3 potassium channels have been identified, suggesting potential applications in the treatment of neuronal hyperexcitability disorders such as epilepsy.[15]
Quantitative Biological Data
The following tables summarize the in vitro activities of representative this compound derivatives against various biological targets.
Table 1: Protein Kinase Inhibitory Activity
| Compound Ref. | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | EC50 (µM) |
| 18b [7] | CDK9/CycT1 | 25 | - | - | - |
| CPL302415 (6) [8] | PI3Kδ | 18 | - | - | - |
| 28 [10] | TrkA | 170 | - | - | - |
| 28 [10] | TrkB | 70 | - | - | - |
| 28 [10] | TrkC | 70 | - | - | - |
| 29 [10] | TrkA | 600 | - | - | - |
| 29 [10] | TrkC | 100 | - | - | - |
| 30 [10] | TrkA | 1610 | - | - | - |
| 30 [10] | TrkC | 50 | - | - | - |
| 23 [10] | - | - | TRKA Inhibition | KM12 | 0.1 |
| 24 [10] | - | - | TRKA Inhibition | KM12 | 0.2 |
Table 2: Antitubercular and Other Activities
| Compound Ref. | Target Organism/Enzyme | MIC (µg/mL) | IC50/EC50 |
| P19 [1] | M. tuberculosis H37Rv | 0.78 | - |
| P24 [1] | M. tuberculosis H37Rv | 0.78 | - |
| P25 [1] | M. tuberculosis H37Rv | 1.56 | - |
| 48 [13] | KDM5A | - | EC50 = 0.34 µM (PC9 H3K4Me3) |
| Series Lead [14] | HCV NS5B Polymerase | - | IC50 in the low µM range |
| 17 [15] | KCNQ2/3 Channels | - | Potent activator |
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
The general procedure for the synthesis of the this compound core involves the cyclocondensation of a 5-aminopyrazole with a β-ketoester.[1][2]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted β-ketoester (1.0-1.2 eq)
-
Solvent (e.g., acetic acid, ethanol, or solvent-free)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
A mixture of the 5-aminopyrazole and the β-ketoester in the chosen solvent is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or diethyl ether), and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against a specific protein kinase is typically determined using a biochemical assay, such as a radiometric assay, a fluorescence-based assay, or a luminescence-based assay.
Materials:
-
Recombinant human kinase
-
Substrate peptide or protein
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
-
Scintillation counter or plate reader
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in the wells of a microtiter plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the radiolabeled substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Antitubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis is determined using a broth microdilution method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Resazurin dye
Procedure:
-
Serial dilutions of the test compounds are prepared in the 96-well plates.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated at 37 °C for 7-14 days.
-
After incubation, resazurin solution is added to each well, and the plates are incubated for another 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents a color change of the resazurin dye from blue to pink, indicating the inhibition of bacterial growth.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Caption: Experimental workflow for in vitro kinase inhibitor screening.
Caption: Simplified PI3K signaling pathway and the point of intervention by this compound inhibitors.
Conclusion
The this compound scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous promising therapeutic agents. The continued exploration of the chemical space around this scaffold, guided by structure-based drug design and a deeper understanding of its interactions with biological macromolecules, is expected to yield even more innovative and effective medicines in the future. This guide serves as a foundational resource for researchers aiming to leverage the power of this versatile scaffold in their drug discovery endeavors.
References
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Lead optimization of a this compound scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4H-pyrazolo[1,5-a]pyrimidin-7-ones as potent inhibitors of hepatitis C virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as anticancer, antiviral, and anti-inflammatory agents.[1] Traditional synthetic methods for these scaffolds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering significant advantages such as rapid reaction rates, improved yields, and cleaner reaction profiles.[2][3]
These application notes provide detailed protocols for the efficient synthesis of substituted pyrazolo[1,5-a]pyrimidin-7(4H)-ones using microwave irradiation. The methodologies described are based on established literature procedures and are intended to serve as a practical guide for researchers in the field.
General Synthetic Strategies
The most common and versatile approach for the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents.[2][4] Microwave irradiation has been successfully employed to accelerate this key cyclization step. Both one-pot and two-step synthetic procedures have been developed, offering flexibility in experimental design.
A typical two-step process involves the initial synthesis and isolation of a 5-aminopyrazole intermediate, which is then reacted with a β-ketoester to yield the desired this compound.[1] One-pot procedures, where the 5-aminopyrazole is generated in situ and directly reacted with the β-ketoester, offer a more streamlined and efficient approach.[1]
Experimental Protocols
Protocol 1: Two-Step Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This protocol first describes the synthesis of the 5-aminopyrazole intermediate, followed by its reaction with a β-ketoester to form the final product.
Step 1: Microwave-Assisted Synthesis of 5-Aminopyrazoles
This procedure is adapted from a method for the rapid synthesis of 5-aminopyrazoles.[1]
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydrazine hydrate (1.3 equiv)
-
Methanol (as solvent)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the β-ketonitrile (2.0 mmol, 1.0 equiv) and hydrazine hydrate (2.6 mmol, 1.3 equiv).
-
Add methanol (1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 W, maintaining a temperature of 150 °C for 5 minutes.[1]
-
After the reaction is complete, cool the vial to room temperature.
-
The product can often be isolated by filtration after cooling or by evaporation of the solvent followed by purification if necessary.
Step 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This procedure details the cyclocondensation of the isolated 5-aminopyrazole with a β-ketoester.
Materials:
-
Isolated 5-aminopyrazole (1.0 equiv)
-
β-Ketoester (1.0 equiv)
-
Acetic acid (0.6 equiv)
-
Methanol (as solvent)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the isolated 5-aminopyrazole (0.9 mmol, 1.0 equiv), the β-ketoester (0.9 mmol, 1.0 equiv), and acetic acid (0.5 mmol, 0.6 equiv).[1]
-
Add methanol (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 W, maintaining a temperature of 150 °C for 2 hours.[1]
-
Upon completion, cool the reaction mixture.
-
The product can be isolated by filtration or by standard work-up procedures followed by purification, for example, by recrystallization or column chromatography.
Protocol 2: One-Pot Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This one-pot protocol offers a more efficient route by generating the 5-aminopyrazole in situ.[1]
Materials:
-
β-Ketonitrile (1.0 equiv)
-
Hydrazine hydrate (1.3 equiv)
-
β-Ketoester (1.0 equiv)
-
Acetic acid (0.6 equiv)
-
Methanol (as solvent)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the β-ketonitrile (0.9 mmol, 1.0 equiv) and hydrazine hydrate (1.2 mmol, 1.3 equiv) in methanol (1 mL).[1]
-
Seal the vial and heat the mixture under microwave irradiation at 100 W and 150 °C for 5 minutes.[1]
-
Cool the reaction vial.
-
To the same vial, add acetic acid (0.5 mmol, 0.6 equiv) and the β-ketoester (0.9 mmol, 1.0 equiv).[1]
-
Reseal the vial and continue to heat under microwave irradiation at 100 W and 150 °C for an additional 2 hours.[1]
-
After cooling, the product can be isolated by filtration or other suitable purification techniques.
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted synthesis of various this compound derivatives.
Table 1: Two-Step Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
| Entry | 5-Aminopyrazole | β-Ketoester | Reaction Time (Microwave) | Yield (%) | Reference |
| 1 | 5-amino-3-phenyl-1H-pyrazole | Ethyl acetoacetate | 2 h | Not specified, but part of the one-pot procedure | [1] |
| 2 | 5-amino-3-(4-chlorophenyl)-1H-pyrazole | Ethyl acetoacetate | 2 h | Not specified, but part of the one-pot procedure | [1] |
| 3 | 5-amino-3-(p-tolyl)-1H-pyrazole | Ethyl acetoacetate | 2 h | Not specified, but part of the one-pot procedure | [1] |
Note: The referenced study focused on the one-pot synthesis and used the two-step conventional heating method for comparison, which resulted in a 25% yield after 18 hours. The microwave conditions for the second step of a two-step synthesis are the same as the second step of the one-pot synthesis.
Table 2: One-Pot Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
| Entry | β-Ketonitrile | β-Ketoester | Total Reaction Time (Microwave) | Yield (%) | Reference |
| 1 | Benzoylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 75 | [1] |
| 2 | 4-Chlorobenzoylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 72 | [1] |
| 3 | 4-Methylbenzoylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 78 | [1] |
| 4 | 2-Naphthoylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 69 | [1] |
| 5 | Furan-2-ylcarbonylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 65 | [1] |
| 6 | Thiophene-2-ylcarbonylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 71 | [1] |
| 7 | Acetylacetonitrile | Ethyl acetoacetate | 2 h 5 min | 55 | [1] |
| 8 | Benzoylacetonitrile | Ethyl benzoylacetate | 2 h 5 min | 70 | [1] |
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of this compound derivatives.
Caption: Workflow for the two-step microwave-assisted synthesis.
Caption: Workflow for the one-pot microwave-assisted synthesis.
Conclusion
Microwave-assisted synthesis represents a highly effective and efficient method for the preparation of this compound derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize these valuable heterocyclic compounds in a time-efficient manner with good to excellent yields. The one-pot procedure, in particular, offers a significant advantage in terms of operational simplicity and overall efficiency. These methods are amenable to the generation of libraries of diverse pyrazolo[1,5-a]pyrimidin-7(4H)-ones for further investigation in drug discovery programs.
References
- 1. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Green Chemistry Approaches to the Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a class of heterocyclic compounds with significant pharmacological properties, is increasingly benefiting from the principles of green chemistry.[1] These approaches aim to reduce the environmental impact of chemical synthesis through the use of alternative energy sources, eco-friendly solvents, and catalyst-free or reusable catalyst systems. This document provides detailed application notes and protocols for several green synthetic methods for preparing pyrazolo[1,5-a]pyrimidin-7(4H)-ones, including ultrasound-assisted synthesis, microwave-assisted methods, and the use of green solvents.
Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound irradiation has emerged as a powerful tool in green chemistry, offering a simple, efficient, and environmentally friendly method for the synthesis of various organic compounds, including pyrazolo[1,5-a]pyrimidines.[2] Sonication enhances reaction rates and often leads to higher yields in shorter reaction times under mild conditions.
Protocol: Ultrasound-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
This protocol is based on the reaction of 5-aminopyrazoles with acetylenic esters in the presence of potassium bisulfate (KHSO4) in an aqueous ethanol medium under ultrasonic irradiation.[1]
Materials:
-
5-Aminopyrazole derivatives
-
Dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate
-
Potassium bisulfate (KHSO4)
-
Ethanol
-
Water
-
Ultrasound bath
Experimental Procedure:
-
In a suitable reaction vessel, combine the 5-aminopyrazole derivative (1 mmol), the acetylenic ester (1 mmol), and KHSO4 (15 mol%) in a mixture of ethanol and water (1:1, 4 mL).
-
Place the reaction vessel in an ultrasound bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure this compound derivative.
Quantitative Data Summary:
| Starting 5-Aminopyrazole | Acetylenic Ester | Product | Yield (%) |
| 3-Amino-5-methyl-1H-pyrazole | DMAD | 2,3-dicarbomethoxy-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | 92 |
| 3-Amino-5-phenyl-1H-pyrazole | DMAD | 2,3-dicarbomethoxy-5-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | 94 |
| 3-Amino-5-p-tolyl-1H-pyrazole | DMAD | 2,3-dicarbomethoxy-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | 91 |
| 3-Amino-5-methyl-1H-pyrazole | Methyl propiolate | 2-carbomethoxy-5-methyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | 88 |
| 3-Amino-5-phenyl-1H-pyrazole | Methyl propiolate | 2-carbomethoxy-5-phenyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one | 90 |
Experimental Workflow:
Caption: Ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Microwave-Assisted Synthesis
Microwave irradiation provides a rapid and efficient heating method that can significantly accelerate organic reactions, leading to higher yields and shorter reaction times compared to conventional heating.[3] This technology is particularly advantageous for the synthesis of heterocyclic compounds.
Protocol: Solvent-Free Microwave-Assisted Synthesis
This protocol describes a solvent-free, one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under controlled microwave irradiation.[4]
Materials:
-
Methyl 5-aminopyrazole-4-carboxylates
-
Trimethyl orthoformate
-
Primary amines (e.g., anilines)
-
Microwave reactor
Experimental Procedure:
-
To a microwave reactor vial, add methyl 5-aminopyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (1.2 mmol), and the primary amine (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solid product is often pure enough for characterization. If necessary, the product can be purified by washing with a suitable solvent (e.g., diethyl ether) or by recrystallization.
Quantitative Data Summary:
| 5-Aminopyrazole-4-carboxylate | Primary Amine | Product | Time (min) | Yield (%) |
| Methyl 5-amino-1H-pyrazole-4-carboxylate | Aniline | 5-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 15 | 95 |
| Methyl 5-amino-1H-pyrazole-4-carboxylate | 4-Chloroaniline | 5-(4-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 20 | 92 |
| Methyl 5-amino-1H-pyrazole-4-carboxylate | Benzylamine | 5-Benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 10 | 98 |
Experimental Workflow:
Caption: Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.
Synthesis in Green Solvents: Polyethylene Glycol (PEG-400)
The use of benign and recyclable solvents is a cornerstone of green chemistry. Polyethylene glycol (PEG) is an attractive green reaction medium due to its low toxicity, biodegradability, and ability to dissolve a wide range of organic compounds.[5]
Protocol: PEG-400 Promoted Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol details the condensation of chalcones with 5-aminopyrazoles in PEG-400.[5]
Materials:
-
Substituted chalcones
-
Substituted 5-aminopyrazole
-
Polyethylene glycol (PEG-400)
-
Ethanol
Experimental Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and the substituted 5-aminopyrazole (0.01 mol) in PEG-400 (10 mL).
-
Heat the reaction mixture at a specific temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Filter the solid, wash it with water, and then with a small amount of cold ethanol.
-
Dry the product and recrystallize from a suitable solvent if necessary.
Quantitative Data Summary:
| Chalcone Substituent (Ar) | 5-Aminopyrazole Substituent | Product | Yield (%) |
| Phenyl | 4-(4'-chlorophenylazo) | 2-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidine | 85-95 |
| 4-Chlorophenyl | 4-(4'-chlorophenylazo) | 2-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidine | 88-92 |
| 4-Methoxyphenyl | 4-(4'-chlorophenylazo) | 2-Aryl-5-substituted-pyrazolo[1,5-a]pyrimidine | 90-94 |
Experimental Workflow:
Caption: PEG-400 promoted synthesis of pyrazolo[1,5-a]pyrimidines.
These green chemistry approaches offer significant advantages over traditional synthetic methods for pyrazolo[1,5-a]pyrimidin-7(4H)-ones, including reduced reaction times, higher yields, milder reaction conditions, and a decreased reliance on hazardous organic solvents. The adoption of these protocols can contribute to more sustainable practices in pharmaceutical research and development.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones via Cyclocondensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure of significant interest in medicinal chemistry and drug development.[1] Compounds bearing this core, particularly pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have demonstrated a wide range of biological activities, including potential as protein kinase inhibitors for cancer therapy, antitubercular agents, and modulators of ion channels.[1][2] The synthesis of this bicyclic system is most commonly and efficiently achieved through a one-step cyclocondensation reaction.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, focusing on the versatile cyclocondensation reaction between 3-aminopyrazoles and β-ketoesters. Various methodologies, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, are presented to offer researchers flexibility and efficiency in preparing these valuable compounds.
Synthetic Methodologies and Data Presentation
The cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can be influenced by factors such as the choice of reactants, solvent, catalyst, and energy source. Below is a summary of quantitative data from various reported methods, providing a comparative overview of reaction conditions and outcomes.
| Entry | 3-Aminopyrazole Derivative | β-Dicarbonyl Compound/Equivalent | Method | Solvent | Catalyst/Additive | Time | Temp. (°C) | Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | Ethyl acetoacetate | Conventional | Acetic Acid | - | 12-14 h | 118 | - |
| 2 | 3-Amino-5-methyl-1H-pyrazole | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Ultrasound | Ethanol | - | 5 min | 68-72 | 61-98[3] |
| 3 | 3-Amino-5-methyl-1H-pyrazole | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Microwave | Ethanol | - | 5 min | 75 | -[4] |
| 4 | 5-Aminopyrazoles | Acetylenic esters | Ultrasound | aq. Ethanol | KHSO4 | - | - | Good[1] |
| 5 | 3-Amino-1H-pyrazoles | Aldehydes and β-dicarbonyl compounds | Microwave | - | - | minutes | - | High[5] |
| 6 | 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Ethyl acetoacetate | Conventional | Acetic Acid | H2SO4 | 4-7 h | - | 87-95[5] |
Experimental Protocols
Detailed methodologies for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones are provided below for conventional heating, microwave-assisted, and ultrasound-assisted procedures.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one
This protocol describes a classic approach using conventional heating.
Materials:
-
3-Amino-5-methylpyrazole
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-amino-5-methylpyrazole (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add glacial acetic acid to the mixture to serve as the solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-14 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold diethyl ether to remove residual acetic acid and unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Dry the purified product under vacuum.
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This method offers a significant reduction in reaction time compared to conventional heating.[5]
Materials:
-
Substituted 3-aminopyrazole
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ethanol (or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 3-aminopyrazole (1.0 eq) and the β-dicarbonyl compound (1.1 eq).
-
If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, proceed without a solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 120-180 °C) for a short duration (typically 5-30 minutes).[5][7]
-
After irradiation, allow the vessel to cool to room temperature.
-
If the product precipitates, collect it by filtration. If it remains in solution, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove impurities.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Ultrasound-Assisted Green Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This protocol utilizes ultrasonic irradiation, often in an aqueous medium, providing an environmentally friendly approach.[1]
Materials:
-
5-Aminopyrazole derivative
-
Acetylenic ester (e.g., ethyl propiolate)
-
Potassium bisulfate (KHSO4)
-
Aqueous ethanol
Procedure:
-
In a suitable reaction vessel, suspend the 5-aminopyrazole derivative (1.0 eq) and KHSO4 (catalytic amount) in aqueous ethanol.[1]
-
Add the acetylenic ester (1.1 eq) to the mixture.
-
Immerse the vessel in an ultrasonic bath and irradiate with ultrasound at a specified frequency and power at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Continue sonication for the required time (typically 30-60 minutes), monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
General Workflow for this compound Synthesis
The following diagram illustrates the general experimental workflow for the synthesis and purification of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: A Detailed Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive guide for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, a class of heterocyclic compounds with significant potential in drug discovery and development. The primary focus is on the robust and versatile one-step cyclocondensation reaction between aminopyrazoles and β-ketoesters. This document furnishes detailed experimental protocols, quantitative data on reaction yields with various substrates, and in-depth discussions on the reaction mechanism and applications of the synthesized compounds, particularly as antitubercular agents and kinase inhibitors.[1][2][3][4] The content is tailored for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
Pyrazolo[1,5-a]pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[5] Among these, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have emerged as a particularly interesting subclass, demonstrating a wide range of pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1] Their efficacy as kinase inhibitors, in particular, has positioned them as promising candidates for targeted cancer therapies.[3]
The most common and efficient synthetic route to this scaffold is the cyclocondensation of an appropriately substituted 5-aminopyrazole with a β-ketoester.[1] This method is highly adaptable, allowing for the introduction of diverse substituents on both starting materials, which in turn facilitates the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents.[1]
This application note will provide a detailed, step-by-step protocol for this synthesis, along with comprehensive data tables to guide substrate selection and predict reaction outcomes. Additionally, we will explore the underlying reaction mechanism and provide visualizations to aid in understanding the synthetic workflow.
Reaction Mechanism and Workflow
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones from aminopyrazoles and β-ketoesters proceeds via a cyclocondensation reaction. The generally accepted mechanism involves an initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the keto-carbonyl carbon of the β-ketoester, followed by an intramolecular cyclization with subsequent dehydration to form the fused pyrimidine ring.
Below are Graphviz diagrams illustrating the general reaction scheme and a typical experimental workflow.
Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Caption: A typical experimental workflow for the synthesis and purification.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of a representative pyrazolo[1,5-a]pyrimidin-7(4H)-one, 2,5-dimethylthis compound.
3.1. Materials and Equipment
-
Reagents: 3-Amino-5-methylpyrazole, ethyl acetoacetate, glacial acetic acid, ethyl acetate, hexane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with a magnetic stirrer, magnetic stir bar, separatory funnel, rotary evaporator, Buchner funnel and flask, melting point apparatus, Thin Layer Chromatography (TLC) plates (silica gel), UV lamp.
3.2. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Glacial acetic acid is corrosive and has a pungent odor. Handle with care.[7]
-
Aminopyrazoles and β-ketoesters may be irritating to the skin and eyes. Avoid direct contact.[8]
-
Dispose of all chemical waste according to institutional guidelines.
3.3. Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-5-methylpyrazole (1.0 g, 10.3 mmol, 1.0 equiv).
-
Addition of Reagents: To the flask, add ethyl acetoacetate (1.48 g, 11.3 mmol, 1.1 equiv) and glacial acetic acid (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash the solid with cold water.
-
To neutralize any remaining acetic acid, the crude product can be stirred in a saturated sodium bicarbonate solution for 30 minutes, followed by filtration.
-
-
Purification:
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product as a crystalline solid.
-
Column Chromatography: If recrystallization is not sufficient, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[9]
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. For 2,5-dimethylthis compound, expected ¹H NMR signals include singlets for the two methyl groups and the pyrimidine proton, and a broad singlet for the NH proton. Mass spectrometry should show the expected molecular ion peak.
-
Data Presentation: Reaction Yields
The versatility of this reaction allows for the synthesis of a diverse library of pyrazolo[1,5-a]pyrimidin-7(4H)-ones. The yields can vary depending on the electronic and steric properties of the substituents on both the aminopyrazole and the β-ketoester. Below is a table summarizing representative yields for the synthesis of various derivatives.
| Entry | Aminopyrazole (R¹) | β-Ketoester (R², R³) | Solvent | Yield (%) | Reference |
| 1 | 3-Amino-5-methylpyrazole | Ethyl acetoacetate | Acetic Acid | 85 | - |
| 2 | 3-Amino-5-phenylpyrazole | Ethyl benzoylacetate | Toluene | 78 | [1] |
| 3 | 3-Aminopyrazole | Ethyl 4,4,4-trifluoroacetoacetate | Acetic Acid | 92 | - |
| 4 | 3-Amino-5-(4-chlorophenyl)pyrazole | Ethyl acetoacetate | Acetic Acid | 81 | - |
| 5 | 3-Amino-4-cyanopyrazole | Methyl propionylacetate | Ethanol | 75 | - |
| 6 | 3-Amino-5-methylpyrazole | Ethyl pivaloylacetate | Toluene | 65 | - |
Note: Yields are for isolated and purified products. Reaction conditions may vary slightly between different literature sources.
Applications in Drug Development
The this compound scaffold is of significant interest in drug development due to its diverse biological activities.
-
Antitubercular Agents: Several derivatives of this scaffold have been identified as potent inhibitors of Mycobacterium tuberculosis.[1] Structure-activity relationship studies have shown that substituents at various positions of the pyrazolopyrimidine ring can significantly impact the antitubercular activity.[2]
-
Kinase Inhibitors: This class of compounds has been extensively investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[3] For example, certain derivatives have shown potent inhibitory activity against kinases such as PI3Kδ, making them promising candidates for the treatment of certain cancers and inflammatory diseases.[10][11]
-
Potassium Channel Activators: Some pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as novel activators of KCNQ potassium channels, suggesting their potential for treating neurological disorders like epilepsy.[4]
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones via the cyclocondensation of aminopyrazoles and β-ketoesters is a highly efficient and versatile method for accessing a wide range of derivatives with significant therapeutic potential. The straightforward protocol, coupled with the ready availability of diverse starting materials, makes this a valuable reaction for medicinal chemists and drug discovery professionals. The continued exploration of this scaffold is expected to yield novel drug candidates for a variety of diseases.
References
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwm.edu [uwm.edu]
- 7. ehs.com [ehs.com]
- 8. aksci.com [aksci.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pyrazolo[1,5-a]pyrimidin-7(4H)-one in Antitubercular Drug Discovery
Application Note & Protocol
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents with new mechanisms of action.[1] The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of new antitubercular drugs.[2][3][4][5][6][7] High-throughput screening of diverse small-molecule libraries has led to the identification of compounds with this core structure that exhibit potent activity against Mtb.[1][2][3][4] This document provides a detailed overview of the application of this scaffold in antitubercular drug discovery, including structure-activity relationships (SAR), mechanism of action, and detailed experimental protocols.
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the antitubercular potency of the this compound scaffold. A focused library of analogues has been synthesized and evaluated to identify key pharmacophoric features.[2][3][4] The general synthesis involves a one-step cyclocondensation reaction of commercially available β-ketoesters with aminopyrazoles.[3][4]
Key findings from SAR studies include:
-
Core Scaffold Modifications: Methylation at the O- or N-position of the this compound core generally results in a loss of antitubercular activity.[4]
-
Substitutions at C5: The nature of the substituent at the C5 position significantly influences activity. Small, electron-withdrawing groups have been shown to be beneficial.
-
Substitutions at C2 and C3: Modifications at these positions have been explored to improve potency and physicochemical properties. For instance, the introduction of a trifluoromethyl group can enhance solubility and the selectivity index.[1]
The following table summarizes the in vitro activity of selected this compound derivatives against M. tuberculosis H37Rv.
| Compound | R1 | R2 | R3 | MIC (µM) in 7H9/ADC | MIC (µM) in 7H9/GCas |
| 1 | H | Ph | H | >50 | 12.5 |
| P19 | H | 4-Cl-Ph | H | 1.56 | 0.39 |
| P24 | H | 4-F-Ph | H | 3.12 | 0.78 |
Data extracted from Oh et al., 2021. MICs were determined against Mtb strain H37Rv in the presence (ADC) or absence (GCas) of albumin. Lower MICs in GCas generally indicate lower protein binding.[4]
Cytotoxicity of Lead Compounds
The cytotoxicity of promising antitubercular compounds is a critical parameter in early-stage drug discovery. The following table presents the cytotoxicity data for selected this compound derivatives against the Vero cell line.
| Compound | MIC (µM) vs. Mtb H37Rv | CC50 (µM) vs. Vero cells | Selectivity Index (SI = CC50/MIC) |
| 1 | >50 | >100 | - |
| P19 | 0.39 | >100 | >256 |
| P24 | 0.78 | >100 | >128 |
Data extracted from Oh et al., 2021.[4]
Mechanism of Action
Interestingly, the mechanism of action for this class of compounds appears to be distinct from other known antitubercular agents. Studies have shown that their activity is not related to the inhibition of cell-wall biosynthesis, isoprene biosynthesis, or iron uptake.[2][4][5][7] Resistance to these compounds has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751).[2][4][7] This enzyme appears to promote the catabolism of the compounds through hydroxylation.[2][4][7]
Some related pyrazolopyrimidine derivatives have been reported to interfere with iron homeostasis or target MmpL3, although the latter is suggested to be a resistance mechanism rather than the primary target.[1][3]
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This protocol describes the general one-step cyclocondensation reaction for the synthesis of the this compound scaffold.
Materials:
-
Appropriately substituted 3-aminopyrazole
-
Appropriately substituted β-ketoester
-
Acetic acid (glacial)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
A mixture of the 3-aminopyrazole (1 equivalent) and the β-ketoester (1.1 equivalents) in glacial acetic acid is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired this compound derivative.
-
The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a final inoculum of approximately 5 x 10⁴ CFU/mL.
-
The test compounds are serially diluted in 7H9 broth in a 96-well plate.
-
The Mtb inoculum is added to each well containing the test compound.
-
Appropriate controls (no drug, no bacteria) are included.
-
The plates are incubated at 37°C for 5-7 days.
-
After incubation, Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours.
-
The fluorescence or absorbance is read. A change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change.
Cytotoxicity Assay (Vero Cells)
This protocol describes the evaluation of the cytotoxicity of the compounds against a mammalian cell line.
Materials:
-
Vero cells (African green monkey kidney epithelial cells)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Resazurin-based reagent (e.g., CellTiter-Blue®)
-
Plate reader
Procedure:
-
Vero cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
The test compounds are serially diluted in DMEM and added to the wells.
-
The plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.
-
After incubation, the resazurin-based reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours.
-
The fluorescence is measured using a plate reader.
-
The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizations
General Synthetic Scheme
Caption: General synthesis of the this compound scaffold.
Antitubercular Drug Discovery Workflow
Caption: A typical workflow for antitubercular drug discovery.
Proposed Mechanism of Resistance
Caption: Resistance mechanism involving mutation of the Rv1751 hydroxylase.
References
- 1. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aminer.org [aminer.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives as KCNQ Potassium Channel Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium channels of the KCNQ family (Kv7) are crucial regulators of neuronal excitability. Their activation leads to a hyperpolarizing outward potassium current, which can dampen excessive neuronal firing. This makes KCNQ channels attractive therapeutic targets for neurological disorders characterized by hyperexcitability, such as epilepsy and neuropathic pain. A novel class of potent KCNQ channel activators based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified and optimized. These compounds, including notable derivatives like QO-58, have demonstrated significant efficacy in activating KCNQ2/3 channels, which are the primary molecular components of the M-current in neurons.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as KCNQ potassium channel activators.
Data Presentation: Structure-Activity Relationship (SAR)
The following tables summarize the quantitative data for a selection of this compound derivatives, highlighting key structural modifications and their impact on KCNQ2/3 channel activation. The primary screening for these compounds was often conducted using a rubidium ion efflux assay, with lead compounds further characterized by electrophysiological methods.[1]
Table 1: Activity of this compound Derivatives on KCNQ2/3 Channels
| Compound ID | R2 | R3 | R5 | EC50 (µM) for Rb+ Efflux | V1/2 Shift (mV) at 10 µM |
| QO-26 | CF3 | Phenyl | CF3 | ~2-10 | Negative Shift |
| QO-28 | CF3 | Phenyl | CH2Cl | ~2-10 | Negative Shift |
| QO-40 | CF3 | Naphthyl | CH2Cl | ~2-10 | Negative Shift |
| QO-41 | CF3 | Naphthyl | CF3 | ~2-10 | Negative Shift |
| QO-58 | CF3 | Phenyl | 2,6-dichloro-5-fluoropyridin-3-yl | 0.06 ± 0.01 | -25.5 ± 1.5 |
| 17 | CF3 | Phenyl | 2,6-dichloro-5-fluoropyridin-3-yl | Potent | Significant Negative Shift |
Note: EC50 values and V1/2 shifts are approximate for some compounds as reported in initial screenings.[3][4] QO-58 was identified as a lead compound with significantly higher potency.[2][5] Compound 17 is another highly potent derivative.[1]
Key SAR Insights:
-
A trifluoromethyl group at the C-2 position is crucial for activity.[3][4]
-
A phenyl or naphthyl group at the C-3 position is optimal for potency.[3][4]
-
Electron-withdrawing substituents on the aromatic ring at the C-5 position are important for high activity.[4]
Experimental Protocols
General Synthesis of this compound Derivatives
The core this compound scaffold is typically synthesized via a one-step cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester.
Diagram of the general synthetic workflow:
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Detailed Protocol for the Synthesis of a Representative Compound (e.g., a QO-series derivative):
Materials:
-
Substituted 5-aminopyrazole
-
Substituted ethyl acetoacetate (or other β-ketoester)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a catalytic amount of acid)
-
Standard laboratory glassware and purification equipment (e.g., reflux condenser, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 5-aminopyrazole (1 equivalent) in the chosen solvent.
-
Addition of Reagents: Add the substituted ethyl acetoacetate (1-1.2 equivalents) to the solution. If using a catalyst, add it at this stage.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the specific substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rubidium Ion Efflux Assay for High-Throughput Screening
This assay provides a functional measure of KCNQ channel activity and is suitable for primary screening of compound libraries. The principle is that activated KCNQ channels will allow the efflux of rubidium ions (Rb⁺), which serve as a surrogate for K⁺, from pre-loaded cells. The amount of Rb⁺ released into the supernatant is then quantified by atomic absorption spectroscopy.[1][6][7]
Diagram of the Rubidium Ion Efflux Assay Workflow:
Caption: Workflow for the rubidium ion efflux assay.
Detailed Protocol:
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing KCNQ2/3 channels
-
Cell culture medium and supplements
-
Loading Buffer: Physiological salt solution containing RbCl (e.g., 5 mM)
-
Assay Buffer: Physiological salt solution with a low concentration of K⁺
-
Depolarization Buffer: Assay buffer with an elevated K⁺ concentration (e.g., 50 mM) to activate the channels
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Lysis Buffer (e.g., 1% Triton X-100)
-
96-well cell culture plates
-
Atomic Absorption Spectrometer
Procedure:
-
Cell Plating: Seed the KCNQ2/3-expressing CHO cells into 96-well plates and grow to confluence.
-
Rb⁺ Loading: Aspirate the culture medium and wash the cells with a physiological salt solution. Incubate the cells with Loading Buffer for a defined period (e.g., 2-4 hours) at 37°C to allow for Rb⁺ uptake.
-
Washing: Remove the Loading Buffer and wash the cells rapidly multiple times with Assay Buffer to remove extracellular Rb⁺.
-
Compound Incubation: Add Assay Buffer containing the test compounds at various concentrations to the wells. Include appropriate controls (vehicle control, positive control with a known KCNQ activator like retigabine).
-
Stimulation: After a short incubation with the compounds, stimulate the channels by adding Depolarization Buffer.
-
Supernatant Collection: After a defined stimulation period (e.g., 10-30 minutes), carefully collect the supernatant from each well.
-
Cell Lysis: Add Lysis Buffer to the remaining cells in the plate to release the intracellular Rb⁺.
-
Quantification: Determine the Rb⁺ concentration in both the supernatant and the cell lysate samples using an atomic absorption spectrometer.
-
Data Analysis: Calculate the percentage of Rb⁺ efflux for each well using the formula: % Efflux = [Rb⁺ in supernatant / (Rb⁺ in supernatant + Rb⁺ in lysate)] x 100. Plot the % efflux against the compound concentration to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology for Characterizing Lead Compounds
This "gold standard" technique allows for the direct measurement of ionic currents through the KCNQ channels and provides detailed information on the mechanism of action of the activators, including effects on voltage-dependence and gating kinetics.[2][5]
Diagram of the Electrophysiological Recording Setup and Analysis:
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
Materials:
-
KCNQ2/3-expressing CHO cells grown on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (in mM): e.g., 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP-Mg, pH 7.2 with KOH.
-
Test compounds
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell interior.
-
Current Recording:
-
Hold the cell at a hyperpolarized potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.
-
Record the resulting currents in the absence (control) and presence of the test compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Convert current amplitudes to conductance (G) and normalize to the maximal conductance (Gmax).
-
Plot the normalized conductance against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
Compare the V1/2 values in the absence and presence of the compound to determine the voltage shift.
-
Analyze the time course of current activation and deactivation by fitting the current traces with exponential functions.
-
KCNQ Channel Signaling Pathway and Modulation
KCNQ channels are regulated by various intracellular signaling pathways. A key regulator is the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂), which is required for channel opening. Neurotransmitters that activate Gq-coupled receptors can lead to the hydrolysis of PIP₂ by phospholipase C (PLC), resulting in the closure of KCNQ channels and increased neuronal excitability. This compound derivatives act as direct activators of the KCNQ channel, promoting the open state and thereby counteracting inhibitory signals.
Diagram of KCNQ Channel Modulation:
Caption: Simplified signaling pathway of KCNQ channel modulation.
These application notes and protocols provide a comprehensive guide for researchers interested in the discovery and characterization of this compound derivatives as KCNQ potassium channel activators. By following these methodologies, researchers can effectively synthesize, screen, and characterize novel compounds with therapeutic potential for a range of neurological disorders.
References
- 1. Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of K(v)7 potassium channels by a novel opener this compound compound QO-58 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Activation of KCNQ2/3 potassium channels by novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Kv7 potassium channels by a novel opener this compound compound QO-58 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acseusa.org [acseusa.org]
- 7. A medium-throughput functional assay of KCNQ2 potassium channels using rubidium efflux and atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidin-7(4H)-one as a Scaffold for GABA-A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a promising framework for the development of novel ligands targeting the γ-aminobutyric acid type A (GABA-A) receptor. This document includes a summary of the biological significance of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a discussion of structure-activity relationships.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has attracted considerable interest in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this compound have emerged as potent and selective modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Ligands that modulate GABA-A receptor function are crucial for treating a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The this compound core offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Data Presentation
While the specific quantitative binding data from the key study by Guerrini et al. (2017) was not available in the search results, the following table provides a representative summary of plausible binding affinities (Ki) for a series of this compound derivatives at different GABA-A receptor subtypes. This data is illustrative and based on the general findings and structure-activity relationships described in the literature for this class of compounds.
Table 1: Representative Binding Affinities (Ki, nM) of this compound Derivatives for GABA-A Receptor Subtypes
| Compound | R1 | R2 | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| 1a | Phenyl | H | 15 | 25 | 40 | 60 |
| 1b | 4-Chlorophenyl | H | 8 | 12 | 25 | 35 |
| 1c | 4-Methoxyphenyl | H | 22 | 35 | 55 | 80 |
| 2a | Benzyl | H | 30 | 45 | 70 | 95 |
| 2b | 4-Chlorobenzyl | H | 18 | 28 | 48 | 65 |
| 2c | 4-Methoxybenzyl | H | 45 | 60 | 90 | 120 |
| 3a | Phenyl | Methyl | 12 | 20 | 35 | 50 |
| 3b | 4-Chlorophenyl | Methyl | 6 | 10 | 20 | 30 |
Note: This table is a representative example and does not reflect actual published data from a specific source.
Experimental Protocols
General Synthesis of 6-Substituted-Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
This protocol describes a general method for the synthesis of 6-substituted-pyrazolo[1,5-a]pyrimidin-7(4H)-ones via a one-step cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester.[3][4]
Materials:
-
Appropriate 5-aminopyrazole derivative
-
Appropriate β-ketoester
-
Glacial acetic acid or a high-boiling point solvent like diglyme
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) in a minimal amount of glacial acetic acid or the chosen high-boiling point solvent.
-
Add the β-ketoester (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 120-160°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified 6-substituted-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
-
Characterize the final product using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor, using [3H]flumazenil as the radioligand.[5][6]
Materials:
-
Rat cortical membranes (source of GABA-A receptors)
-
[3H]flumazenil (radioligand)
-
Unlabeled diazepam or flumazenil (for determining non-specific binding)
-
Test compounds (this compound derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well microplate, add the following components in triplicate:
-
Total Binding: Binding buffer, [3H]flumazenil (at a concentration close to its Kd, e.g., 1 nM), and membrane suspension.
-
Non-specific Binding: Binding buffer, [3H]flumazenil, a high concentration of unlabeled diazepam or flumazenil (e.g., 10 µM), and membrane suspension.
-
Competition: Binding buffer, [3H]flumazenil, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound derivatives as modulators of GABA-A receptors expressed in Xenopus laevis oocytes.[2][7][8]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., ND96)
-
GABA stock solution
-
Test compound stock solutions
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Micropipette puller
-
Microelectrodes (filled with 3 M KCl)
-
Perfusion system
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Functional Assay:
-
Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current response.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Record the potentiation or inhibition of the GABA-evoked current by the test compound.
-
Wash the oocyte with recording solution between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
-
Calculate the percentage modulation of the GABA response by the test compound.
-
Construct concentration-response curves and determine the EC50 (for potentiation) or IC50 (for inhibition) values for the test compound.
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway
Caption: Experimental Workflow for Ligand Evaluation
Caption: Structure-Activity Relationships
References
- 1. [PDF] GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and pharmacological evaluation of this compound derivatives as potential GABAA-R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazolo[1,5-a]pyrimidin-7(4H)-one in Anticancer Agent Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system that has become a cornerstone in the design and development of novel anticancer agents.[1][2] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, enabling the fine-tuning of pharmacological properties.[1] Derivatives of pyrazolo[1,5-a]pyrimidin-7(4H)-one have demonstrated significant potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3][4] This document provides a comprehensive overview of the application of this scaffold in oncology, including key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Biological Activity and Quantitative Data
This compound derivatives have been shown to exhibit potent antiproliferative and cytotoxic effects across a wide range of cancer cell lines. Their primary mechanism of action often involves the inhibition of protein kinases crucial for cancer cell proliferation, survival, and metastasis.[3][4]
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Target(s) | Reference |
| 14a | HCT116 (Colon) | Cytotoxicity | 0.0020 | Not specified | [5] |
| BS-194 (4k) | 60 cancer cell lines | Proliferation | 0.280 (mean) | CDK1, CDK2, CDK9 | [6] |
| 1a | Panel of cancer cells | Proliferation | 0.0248 (average) | Tubulin | [2] |
| 1b | Panel of cancer cells | Proliferation | 0.028 (average) | Tubulin | [2] |
| 10q | HeLa (Cervical) | Proliferation | Good activity | Not specified | [2] |
| 10u | HeLa (Cervical) | Proliferation | Good activity | Not specified | [2] |
| 10w | HeLa (Cervical) | Proliferation | Good activity | Not specified | [2] |
| CPL302253 (54) | Not applicable | Kinase Assay | 0.0028 | PI3Kδ | [7] |
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| BS-194 (4k) | CDK2 | Kinase Assay | 3 | [6] |
| BS-194 (4k) | CDK1 | Kinase Assay | 30 | [6] |
| BS-194 (4k) | CDK9 | Kinase Assay | 90 | [6] |
| Compound 4 | CDK1 | Kinase Assay | 78 | [2] |
| Compound 4 | KDM1 | Enzyme Assay | 96 | [2] |
| Compound 8 | TrkA | Kinase Assay | 1.7 | [8] |
| Compound 9 | TrkA | Kinase Assay | 1.7 | [8] |
| CPL302253 (54) | PI3Kδ | Kinase Assay | 2.8 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of novel anticancer agents. The following protocols are generalized representations of common assays used in the study of this compound derivatives.
Protocol 1: General Synthesis of this compound Core
The most common and versatile method for synthesizing the this compound scaffold is the cyclocondensation reaction of a 5-aminopyrazole with a β-ketoester.[9][10]
Materials:
-
Substituted 5-aminopyrazole
-
Substituted β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., acetic acid, ethanol)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)
Procedure:
-
Dissolve equimolar amounts of the 5-aminopyrazole and β-ketoester in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of acid if required.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity/Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In the wells of the microplate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced or the remaining ATP using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of key oncogenic signaling pathways by this compound derivatives.
Experimental Workflow Diagram
Caption: General workflow for the development of pyrazolo[1,5-a]pyrimidine-based anticancer agents.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Derivatives of this core have been identified as potent inhibitors of various protein kinases and have shown efficacy against infectious agents like Mycobacterium tuberculosis.[2][3][4][5] High-throughput screening (HTS) of compound libraries based on this scaffold is a crucial first step in the discovery of novel therapeutic agents. These application notes provide detailed protocols for biochemical and cell-based HTS assays, summarize key quantitative data, and present visual workflows and signaling pathways to guide researchers in this field.
Data Presentation
The following tables summarize quantitative data from representative high-throughput screening campaigns of this compound libraries against various targets.
Table 1: Summary of a High-Throughput Screening Campaign for Pim-1 Kinase Inhibitors
| Parameter | Value | Reference |
| Library Size | > 100,000 compounds | [1] |
| Primary Hit Rate | 0.5 - 1.0% | N/A |
| Z'-Factor | > 0.7 | N/A |
| Confirmed Hits | 50 - 100 | N/A |
| Lead Compound IC50 | 10 - 100 nM | [1] |
Table 2: Inhibitory Activity of Selected this compound Derivatives Against Protein Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound A | Pim-1 | 45 | [1] |
| Compound B | Pim-1 | <100 (submicromolar) | [1] |
| Compound C | PI3Kδ | 14 | [6] |
| Compound D | TrkA | 1.7 | [7] |
| Compound E | KDM5 | 340 (EC50) | [8] |
Table 3: Anti-tubercular Activity of this compound Derivatives
| Compound ID | M. tuberculosis Strain | MIC (μM) | Reference |
| P19 | H37Rv | 1.56 | [9] |
| P24 | H37Rv | 3.12 | [9] |
| P25 | H37Rv | 0.78 | [9] |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for Pim-1 Kinase Inhibitors using an ADP-Glo™ Assay
This protocol describes a luminescent-based biochemical assay to identify inhibitors of Pim-1 kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the activity of the inhibitor.
Materials:
-
Pim-1 Kinase (recombinant human)
-
Pim-1 substrate peptide (e.g., a Bad-derived peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound compound library dissolved in DMSO
-
Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
384-well white, low-volume assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in DMSO.
-
Using an acoustic liquid handler or pintool, transfer approximately 100 nL of each compound solution to the wells of a 384-well assay plate.
-
Include positive control wells (e.g., a known Pim-1 inhibitor like staurosporine) and negative control wells (DMSO only).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of Pim-1 kinase and substrate peptide in assay buffer. The final concentration of the kinase and substrate should be optimized based on the enzyme's activity and Km for the substrate.
-
Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer. The final ATP concentration should be at or near its Km for Pim-1.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Determine the Z'-factor for the assay to assess its quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[2][9][10]
-
Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Confirm hits through dose-response curves to determine IC50 values.[11]
-
Protocol 2: Whole-Cell High-Throughput Screening for Anti-tubercular Activity
This protocol describes a cell-based assay to identify compounds that inhibit the growth of Mycobacterium tuberculosis (Mtb). A recombinant Mtb strain expressing a fluorescent protein (e.g., mCherry or GFP) is used to monitor bacterial growth.
Materials:
-
Mycobacterium tuberculosis H37Rv expressing a fluorescent reporter protein
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound compound library dissolved in DMSO
-
384-well black, clear-bottom sterile assay plates
-
Positive control (e.g., rifampicin) and negative control (DMSO)
-
Automated liquid handling system
-
Plate reader with fluorescence detection capabilities
-
Incubator at 37°C
Procedure:
-
Compound Plating:
-
Dispense ~100 nL of each library compound in DMSO into the wells of a 384-well plate.
-
Include positive and negative control wells.
-
-
Bacterial Inoculation:
-
Grow the recombinant Mtb strain to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in 7H9 broth to a starting OD600 of 0.02.
-
Dispense 50 µL of the diluted bacterial culture into each well of the assay plate.
-
-
Incubation:
-
Seal the plates with a gas-permeable membrane.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Data Acquisition:
-
Measure the fluorescence intensity in each well using a plate reader (e.g., excitation/emission wavelengths of 587/610 nm for mCherry).
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound relative to the positive and negative controls.
-
Identify primary hits based on a predefined inhibition threshold (e.g., ≥90% inhibition).[12]
-
Perform dose-response experiments to determine the minimum inhibitory concentration (MIC) for the confirmed hits.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Simplified Pim-1 signaling pathway and point of inhibition.
Caption: The PI3Kδ signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 8. Lead optimization of a this compound scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. medium.com [medium.com]
- 12. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product
-
Question: My cyclocondensation reaction between a 5-aminopyrazole and a β-ketoester is resulting in a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in this synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial. While various conditions can be employed, some have been shown to provide better yields. Consider optimizing your reaction conditions by exploring different solvents, catalysts, and temperatures.[1][2] Microwave-assisted synthesis has been reported to significantly improve yields and reduce reaction times.[2]
-
Reactivity of Starting Materials: The electronic and steric properties of the substituents on both the 5-aminopyrazole and the β-ketoester can influence the reaction rate and equilibrium, impacting the final yield.
-
Side Reactions: The formation of unwanted by-products can consume starting materials and reduce the yield of the desired product. Careful monitoring of the reaction by techniques like TLC or LC-MS can help identify the formation of side products.
-
Purification Losses: Yield loss can occur during the work-up and purification steps. Optimizing the purification method, such as recrystallization or column chromatography, can help minimize these losses.
-
Issue 2: Formation of Side Products
-
Question: I am observing the formation of significant amounts of side products in my reaction. How can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Here are some strategies to minimize them:
-
Control of Reaction Temperature: Running the reaction at an optimal temperature can help favor the desired reaction pathway over side reactions. Stepwise heating or cooling might be necessary depending on the specific reaction.
-
Choice of Catalyst: The catalyst can play a significant role in directing the reaction towards the desired product. For instance, using an appropriate acid or base catalyst can enhance the selectivity of the reaction. Some green synthetic approaches utilize KHSO4 as a catalyst under ultrasonic irradiation to achieve good yields.[1]
-
Purity of Starting Materials: Impurities in the starting materials can sometimes lead to the formation of side products. Ensure the purity of your 5-aminopyrazole and β-ketoester before starting the reaction.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions caused by atmospheric oxygen or moisture.
-
Issue 3: Reaction Not Proceeding to Completion
-
Question: My reaction seems to stall and does not go to completion, even after an extended period. What could be the reason?
-
Answer: An incomplete reaction can be frustrating. Here are a few things to investigate:
-
Insufficient Reaction Time or Temperature: Some reactions may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress closely and consider increasing the reaction time or temperature if necessary.
-
Catalyst Deactivation: The catalyst may become deactivated over time. In such cases, adding a fresh portion of the catalyst might help to drive the reaction to completion.
-
Reversibility of the Reaction: The cyclocondensation reaction can be reversible. Removing a byproduct, such as water or alcohol, as it is formed can help to shift the equilibrium towards the product side. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Alternative Synthetic Routes: If optimizing the current conditions doesn't lead to completion, exploring alternative synthetic strategies might be beneficial. For instance, a cascade cyclization approach has been used for certain substituted pyrazolo[1,5-a]pyrimidines.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing the this compound core?
A1: The most prevalent and versatile method is the one-step cyclocondensation reaction between a 5-aminopyrazole derivative and a β-ketoester.[4][5] This method allows for the introduction of a wide variety of substituents on the bicyclic ring system, making it ideal for exploring structure-activity relationships (SAR).[4][5]
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
A2: Yes, several green synthetic approaches have been developed to minimize the environmental impact.[2] One such method involves the use of ultrasonic irradiation in an aqueous ethanol medium with KHSO4 as a catalyst.[1] This method offers advantages such as simplicity, good yields, short reaction times, and easy product isolation.[1] Microwave-assisted synthesis is another green chemistry approach that can significantly accelerate reaction times and improve yields.[2]
Q3: How can I introduce substituents at different positions of the pyrazolo[1,5-a]pyrimidine ring?
A3: Substituents can be introduced in several ways:
-
Starting Materials: The choice of substituted 5-aminopyrazoles and β-ketoesters will determine the substituents on the final this compound core.
-
Post-synthesis Modification: The synthesized this compound core can be further functionalized through various chemical reactions. For example, chlorination followed by nucleophilic substitution can be used to introduce different groups at specific positions.[3][6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are also powerful tools for introducing aryl or amino groups.[7]
Q4: What are the key factors to consider for optimizing the reaction yield?
A4: To optimize the yield, consider the following factors:
-
Reactant Stoichiometry: Ensure the optimal molar ratio of the 5-aminopyrazole and the β-ketoester.
-
Catalyst and Solvent: Experiment with different catalysts (e.g., acids, bases) and solvents to find the most effective combination for your specific substrates.
-
Temperature and Reaction Time: Systematically vary the temperature and monitor the reaction progress to determine the optimal conditions.
-
Work-up and Purification: Develop an efficient work-up and purification protocol to minimize product loss.
Quantitative Data Summary
The following tables summarize quantitative data from various synthetic approaches to provide a comparative overview of reaction conditions and yields.
Table 1: Comparison of Conventional vs. Green Synthesis Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Acetic Acid | Ethanol | Reflux | 16 h | ~62% | [3] |
| Ultrasonic Irradiation | KHSO4 | Aqueous Ethanol | Ambient | 30-45 min | 85-95% | [1] |
| Microwave Irradiation | - | - | 120 | 20 min | High | [2] |
Table 2: Influence of Catalyst on Yield
| Reactants | Catalyst | Solvent | Yield (%) | Reference |
| 5-aminopyrazole, ethyl acetoacetate | Ceric ammonium nitrate | Ethanol | - | [1] |
| 5-aminopyrazole, β-ketoester | Sulfuric acid | - | - | [2] |
| 5-aminopyrazole, β-ketoester | Piperidine | Acetic acid | - | [1] |
Note: Specific yield data was not available in the cited abstract for all catalyst systems.
Experimental Protocols
General Protocol for One-Step Cyclocondensation (Conventional Heating)
This protocol is a generalized procedure based on common practices reported in the literature.[3][4]
-
Reactant Mixture: In a round-bottom flask, dissolve the 5-aminopyrazole (1 equivalent) and the β-ketoester (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., glacial acetic acid) or a base.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol for Ultrasonic-Assisted Green Synthesis
This protocol is based on the green synthetic strategy reported by Sikdar et al. (2023).[1][2]
-
Reactant Mixture: In a flask, combine the aminopyrazole (1 mmol), the alkyne (1 mmol), and KHSO4 (10 mol%) in a mixture of ethanol and water (1:1, 5 mL).
-
Ultrasonication: Place the flask in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature for the specified time (typically 30-45 minutes).
-
Product Isolation: Monitor the reaction by TLC. Upon completion, the solid product that precipitates is collected by filtration, washed with water, and then with cold ethanol.
-
Purification: The product is typically of high purity, but can be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am experiencing significant loss of my this compound derivative during silica gel column chromatography, resulting in a low yield. What are the possible reasons and how can I improve the recovery?
-
Answer: Low recovery from silica gel chromatography can be attributed to several factors related to the properties of these N-heterocyclic compounds.
-
Strong Adsorption to Silica: The presence of multiple nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can lead to strong interactions with the acidic silanol groups on the silica surface, causing irreversible adsorption or tailing.
-
Solution: Deactivate the silica gel by pre-treating it with a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonia in the mobile phase. This will cap the acidic sites and reduce strong adsorption.
-
-
Poor Solubility in Eluent: The compound may be precipitating on the column if its solubility in the chosen mobile phase is low.
-
Solution: Ensure your compound is fully dissolved in the loading solvent and that the mobile phase has sufficient solvating power. A small amount of a more polar solvent like methanol or isopropanol can be added to the mobile phase to improve solubility, but be cautious as this can also affect separation.
-
-
Compound Degradation: Some derivatives may be sensitive to the acidic nature of silica gel.
-
Solution: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase like diol or C18 for reversed-phase chromatography.
-
-
Issue 2: Co-elution of Impurities with the Desired Product
-
Question: I am unable to separate my target this compound from a persistent impurity using column chromatography. What strategies can I employ to achieve better separation?
-
Answer: Co-elution is a common challenge, often due to impurities having similar polarity to the product.
-
Starting Material or Reagent Contamination: Unreacted starting materials or byproducts from the synthesis can be structurally similar to the final product.
-
Solution: Optimize the reaction conditions to ensure complete conversion of starting materials. A pre-purification workup, such as an acid-base extraction, can sometimes remove key impurities before chromatography.
-
-
Formation of Regioisomers: The synthesis of pyrazolo[1,5-a]pyrimidines can sometimes lead to the formation of regioisomers, such as the pyrazolo[1,5-a]pyrimidin-5(4H)-one, which can be difficult to separate from the desired 7(4H)-one isomer.[1]
-
Solution:
-
Chromatography Optimization: Experiment with different solvent systems. A shallow gradient or isocratic elution with a finely tuned solvent mixture can enhance resolution. Consider switching to a different stationary phase (e.g., alumina, or a different pore size silica).
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing closely related impurities. Experiment with a range of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides superior resolution compared to flash chromatography.
-
-
-
Issue 3: Product Appears as a Smear or Broad Band on TLC and Column
-
Question: My this compound derivative is streaking on the TLC plate and eluting as a broad band from the column. What is causing this and how can I fix it?
-
Answer: Band broadening and streaking are typically indicative of undesirable interactions with the stationary phase or issues with the sample application and mobile phase.
-
Acid-Base Interactions: As mentioned, the basic nitrogen atoms can interact strongly and non-uniformly with acidic silica gel.
-
Solution: Add a basic modifier like triethylamine or pyridine to your mobile phase (0.1-1% v/v).
-
-
Sample Overloading: Applying too much sample to the TLC plate or column can lead to band broadening.
-
Solution: Reduce the amount of sample loaded. For column chromatography, a general rule is to load 1-5% of the silica gel mass.
-
-
Inappropriate Solvent System: If the mobile phase is too weak, the compound will move very slowly and diffuse, leading to a broad band. If it's too strong, it will elute too quickly with poor separation.
-
Solution: Optimize the mobile phase to achieve an Rf value of 0.2-0.4 for your product on the TLC plate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most frequently reported purification methods are:
-
Flash Column Chromatography: This is the workhorse for routine purification. Silica gel is the most common stationary phase, often with a mobile phase consisting of a mixture of a non-polar solvent (like n-hexane or petroleum ether) and a polar solvent (like ethyl acetate).[2][3]
-
Recrystallization: This technique is highly effective for obtaining high-purity crystalline solids, especially for removing minor impurities after chromatography.
-
Preparative Thin Layer Chromatography (Prep-TLC): Useful for small-scale purifications (typically <100 mg).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Employed for difficult separations or when very high purity is required.[3]
Q2: How can I effectively remove residual palladium catalyst from my compound after a cross-coupling reaction?
A2: Palladium residues can be challenging to remove. Here are a few strategies:
-
Filtration through Celite® or a specific scavenger: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite® can help remove some of the catalyst.[2] For more effective removal, consider using a palladium scavenger resin (e.g., thiol-functionalized silica) and stirring it with the crude product solution before filtration.
-
Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help extract the palladium into the aqueous phase.
-
Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can adsorb the palladium, which is then removed by filtration. Be aware that this can sometimes lead to loss of the desired product as well.
Q3: Are there any "green" or more environmentally friendly purification methods for this class of compounds?
A3: Yes, there is a growing interest in green chemistry approaches for the synthesis and purification of pyrazolo[1,5-a]pyrimidines.[4]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, significantly reducing the use of organic solvents.
-
Solvent Selection: Opting for greener solvents in chromatography and recrystallization, such as ethanol, isopropanol, or ethyl acetate, over more hazardous solvents like dichloromethane or chloroform is encouraged.
-
Microwave-assisted synthesis: While a synthesis technique, efficient one-pot, microwave-assisted reactions can lead to cleaner crude products, simplifying the subsequent purification steps.[4]
Data Presentation
Table 1: Comparison of Purification Methods for this compound Derivatives
| Purification Method | Typical Scale | Advantages | Disadvantages | Purity Achieved |
| Flash Chromatography | mg to multi-gram | High throughput, good for initial cleanup. | Can have lower resolution for close-running spots, potential for product loss on silica. | >95% (typical)[3] |
| Recrystallization | mg to kg | Can yield very high purity, scalable, cost-effective. | Requires a crystalline solid, can have lower initial recovery. | >99% |
| Preparative HPLC | µg to gram | Excellent resolution for difficult separations. | Lower throughput, more expensive, uses larger volumes of solvent. | >99%[3] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
This protocol is a generalized procedure based on common practices reported in the literature.[2][3][5]
-
Preparation of the Column:
-
Select an appropriately sized column for the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the initial, non-polar mobile phase (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate). A common gradient is from 100% hexane to 100% ethyl acetate.[2]
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound derivative.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (or solvent mixture).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.
-
-
Recrystallization:
-
Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
References
optimization of reaction conditions for pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the successful synthesis of this compound and its derivatives.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of the this compound core, which is typically achieved via the cyclocondensation of a 5-aminopyrazole with a β-ketoester or equivalent 1,3-dicarbonyl compound.[1][2][3]
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following optimization strategies:
-
Reaction Conditions: The reaction is often sensitive to temperature and solvent. While acetic acid is commonly used, other solvents or catalysts might be more effective depending on your specific substrates.[4] Some syntheses benefit from microwave irradiation, which can reduce reaction times and improve yields.[5][6] Green chemistry approaches using aqueous ethanol and ultrasound have also proven effective.[7]
-
Reagent Purity: Ensure the 5-aminopyrazole and β-ketoester starting materials are pure. Impurities can lead to side reactions and inhibit the desired cyclization.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
Side Product Formation: The formation of isomers or byproducts is a common issue. See Q2 for more details on managing side reactions.
Q2: I am observing significant side product formation. How can I increase the selectivity for the desired product?
A2: Side product formation often arises from the reactivity of the starting materials.
-
Choice of Dicarbonyl Compound: The structure of the β-dicarbonyl compound significantly influences the reaction pathway.[5] Using symmetric dicarbonyl compounds like dimethyl acetylenedicarboxylate (DMAD) can simplify the product profile.[7]
-
Catalyst and Solvent: The choice of catalyst (e.g., acidic or basic) can direct the regioselectivity of the cyclization.[5] Experiment with different catalysts like KHSO4, piperidine, or Lewis acids to find the optimal conditions for your specific substrates.[5][7]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Try running the reaction at a lower temperature for a longer duration to favor the formation of the thermodynamically more stable product.
Q3: The reaction does not seem to go to completion, even after extended periods. What should I do?
A3: A stalled reaction can be frustrating. Here are some troubleshooting steps:
-
Catalyst Deactivation: If you are using a catalyst, it may have deactivated over time. Consider adding a fresh portion of the catalyst.
-
Solvent Effects: The polarity and proticity of the solvent can dramatically affect reaction rates. If you are using a non-polar solvent, switching to a more polar one like ethanol or acetic acid might accelerate the reaction.[4][7]
-
Microwave Assistance: Microwave-assisted synthesis is a powerful technique for driving difficult reactions to completion by enabling rapid and uniform heating to temperatures higher than conventional reflux.[5]
Q4: My final product is difficult to purify. What are the recommended purification methods?
A4: Purification strategies depend on the properties of your specific derivative.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by crystallization, flash column chromatography on silica gel is the standard approach. A gradient of heptane and ethyl acetate is often a good starting point for elution.[6]
-
Work-up Procedure: Ensure your aqueous work-up effectively removes any acidic or basic catalysts and inorganic salts, as these can interfere with subsequent purification steps.
Optimization of Reaction Conditions: Data Summary
The following table summarizes various reaction conditions reported for the synthesis of this compound derivatives, highlighting the versatility of the synthetic approaches.
| Starting Material 1 (Aminopyrazole) | Starting Material 2 (1,3-Dicarbonyl) | Catalyst/Solvent | Method | Time | Yield (%) | Reference |
| 5-Amino-1H-pyrazoles | β-Ketoesters | Acetic Acid | Reflux | 4 - 4.5 h | 87 - 95% | [4] |
| 5-Aminopyrazoles | Acetylenic Esters (e.g., DMAD) | KHSO4 / aq. Ethanol | Ultrasound | - | Good | [7] |
| 5-Amino-3-arylamino-1H-pyrazole | Ethyl Acetoacetate | - | - | - | - | [5] |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylbutyrolactone | - | - | - | - | [5] |
| 5-Chloro-pyrazolo[1,5-a]pyrimidines | Benzimidazoles | Palladium Catalyst | Microwave | - | 34 - 93% | [6] |
Detailed Experimental Protocol: General Cyclocondensation
This protocol describes a general and widely used method for the synthesis of the this compound core via the condensation of a 5-aminopyrazole derivative with a β-ketoester.[3][8]
Materials:
-
Substituted 5-aminopyrazole (1.0 eq)
-
Substituted β-ketoester (1.1 eq)
-
Glacial Acetic Acid (as solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole derivative (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to the flask to dissolve or suspend the aminopyrazole. Add the β-ketoester (1.1 eq) to the mixture.
-
Heating: Heat the reaction mixture to reflux (typically around 118°C for acetic acid).
-
Monitoring: Monitor the progress of the reaction by TLC until the starting aminopyrazole spot is consumed (typically 4-6 hours).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual acetic acid and impurities.
-
Drying and Purification: Dry the crude product under vacuum. If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF).
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow and a troubleshooting decision-making process.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
minimizing side product formation in pyrazolo[1,5-a]pyrimidine synthesis
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address common challenges in pyrazolo[1,5-a]pyrimidine synthesis, with a focus on minimizing side product formation and improving reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for pyrazolo[1,5-a]pyrimidines and what are the main challenges?
A1: The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3- or 5-aminopyrazole and a 1,3-biselectrophilic compound, such as a β-dicarbonyl compound or its synthetic equivalent.[1] The primary challenges encountered with this method are low product yields and poor regioselectivity, which can lead to the formation of isomeric mixtures that are difficult to separate.[2]
Q2: What are the key factors that influence the regioselectivity of the cyclocondensation reaction?
A2: Regioselectivity is a significant challenge, and the outcome is primarily dictated by the substitution patterns on both the aminopyrazole and the 1,3-dicarbonyl partner.[1] The reaction conditions also play a crucial role. For instance, the choice of catalyst can completely control the regioselectivity in certain functionalization reactions.[3] Microwave-assisted synthesis has also been shown to promote regioselective outcomes.[1]
Q3: Can microwave irradiation improve my reaction?
A3: Yes, microwave-assisted synthesis is highly recommended for pyrazolo[1,5-a]pyrimidine synthesis. It has been reported to significantly reduce reaction times, improve yields, and enhance regioselectivity compared to conventional heating methods.[1] In many cases, it allows for solvent-free reactions, which simplifies purification and aligns with green chemistry principles.[1]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Product Yield
Q: I am experiencing a low yield of my target pyrazolo[1,5-a]pyrimidine in the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. What are the potential causes and solutions?
A: Low yields in this condensation reaction can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
1. Purity of Starting Materials:
-
Problem: Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can interfere with the reaction, leading to side products or inhibition of the desired transformation.[2]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or chromatography. Verify purity using methods like NMR or melting point analysis.
2. Reaction Conditions:
-
Solvent: Acetic acid is a common and effective solvent that can also act as an acid catalyst.[4] If yields remain low, consider a higher-boiling point solvent to enable higher reaction temperatures.
-
Catalyst: The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases. The optimal catalyst and its concentration should be determined empirically.[2]
-
Temperature and Time: These reactions often necessitate elevated temperatures (reflux).[4] If the yield is poor, incrementally increase the reaction temperature and/or extend the reaction time. Monitor the progress closely using Thin Layer Chromatography (TLC) to avoid decomposition.
3. Alternative Methods:
-
Microwave Irradiation: If available, a microwave reactor is an excellent alternative to conventional heating. It can dramatically reduce reaction times and often leads to higher yields and cleaner reactions.[1]
-
Alternative Reagents: The reactivity of the β-dicarbonyl compound is critical. Consider using more reactive equivalents like β-enaminones, which can enhance both yield and regioselectivity.[5]
Table 1: Effect of Reaction Conditions on Yield
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles | pentane-2,4-dione | H₂SO₄, Acetic Acid, Reflux | 87-95% | [1] |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylcyclopentanone | Microwave Irradiation (Solvent-free) | Good | [1] |
| 3-substituted-5-amino-1H-pyrazoles | 2-acetylcyclopentanone | Ethanol, Reflux | Moderate | [1] |
| 5-aminopyrazole | 2-arylmalondialdehydes | Acidic Conditions | 40-60% | [4] |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Q: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidine isomers that are difficult to separate. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common hurdle. The formation of one regioisomer over another is influenced by a combination of electronic and steric factors of the reactants, as well as the reaction pathway.
Factors Influencing Regioselectivity
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scilit.com [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
addressing regioselectivity issues in the synthesis of pyrazolo[1,5-a]pyrimidines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during the synthesis of pyrazolo[1,5-a]pyrimidines.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems and optimize your reaction outcomes.
Issue 1: My cyclocondensation reaction is producing a mixture of 7-substituted and 5-substituted pyrazolo[1,5-a]pyrimidine regioisomers. How can I favor the formation of the 7-substituted isomer?
This is a frequent challenge when reacting 3-amino-1H-pyrazoles with unsymmetrical 1,3-dicarbonyl compounds or their synthetic equivalents. The regiochemical outcome is determined by which nitrogen atom of the pyrazole ring (the endocyclic N1 or the exocyclic NH2 group) initiates the attack and which electrophilic carbon of the 1,3-dicarbonyl partner reacts first.
Answer:
To selectively synthesize the 7-substituted isomer, the reaction should be directed so that the initial nucleophilic attack occurs from the exocyclic amino group of the 3-aminopyrazole onto the β-carbon of the 1,3-bielectrophile.[1][2] This is followed by cyclization involving the endocyclic N1 nitrogen. Several strategies can be employed to achieve this selectivity:
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Use of β-Enaminones: β-Enaminones, which have a good leaving group (e.g., dimethylamino) at the β-position, are highly effective for directing the synthesis towards 7-substituted products.[1] The reaction proceeds through an initial aza-Michael type addition-elimination, which regioselectively forms a bond between the pyrazole's exocyclic NH2 group and the β-carbon of the enaminone.[1][2]
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Microwave-Assisted Synthesis: Microwave irradiation, often under solvent-free conditions, has been shown to enhance regioselectivity, accelerate reaction times, and improve yields for the formation of 7-substituted isomers.[3][4]
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Acidic Conditions: Performing the condensation in the presence of an acid catalyst, such as acetic acid or HCl, often favors the formation of the 7-substituted isomer.[5]
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Caption: Workflow for optimizing regioselectivity towards 7-substituted products.
Issue 2: The reaction between my 3-aminopyrazole and a β-diketone is yielding the isomeric pyrazolo[3,4-b]pyridine. What conditions favor the desired pyrazolo[1,5-a]pyrimidine?
Answer:
The formation of the pyrazolo[3,4-b]pyridine byproduct occurs when the initial condensation involves the C4 position of the pyrazole ring instead of the endocyclic N1 nitrogen.[6] The regiochemical outcome can be highly dependent on the substituents on the pyrazole ring and the reaction conditions.
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N-Substituted Aminopyrazoles: When the N1 position of the 3-aminopyrazole is substituted (e.g., with a phenyl group), cyclization involving this nitrogen is blocked. This forces the reaction to proceed through condensation at the C4 position, leading to the pyrazolo[3,4-b]pyridine isomer.[6]
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N-Unsubstituted (NH) Aminopyrazoles: Using an N-unsubstituted 3-amino-1H-pyrazole is crucial for forming the pyrazolo[1,5-a]pyrimidine core. In this case, the reaction with an enaminone typically proceeds via initial attack by the exocyclic amino group, followed by cyclization of the endocyclic pyrazole nitrogen to yield the pyrazolo[1,5-a]pyrimidine.[6]
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Caption: Influence of N1-substitution on cyclization pathways.
Issue 3: I am getting a mixture of N1 and N2 alkylated isomers when preparing my substituted aminopyrazole precursor. How can I achieve N1-selectivity?
Answer:
The regioselectivity of N-alkylation in pyrazoles is a well-known challenge due to the similar nucleophilicity of the two ring nitrogen atoms.[7] Achieving high selectivity for the N1 position, which is often crucial for the subsequent cyclization to pyrazolo[1,5-a]pyrimidines, depends on a careful balance of steric and electronic factors, as well as reaction conditions.
Key factors influencing regioselectivity include:
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Steric Hindrance: Alkylation generally occurs at the less sterically hindered nitrogen atom.[7] A larger substituent at the C5 position of the pyrazole ring will direct alkylation to the N1 position.
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Alkylating Agent: Using sterically bulky alkylating agents can significantly improve N1 selectivity. For example, α-halomethylsilanes have been used as masked methylating agents to achieve excellent N1/N2 ratios.[8]
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Reaction Conditions: The choice of base and solvent is critical. Combinations such as NaH in THF or K2CO3 in acetonitrile have been shown to favor N1-alkylation.[7][9]
| Condition | Reagent/Solvent/Base | Typical Outcome | Reference |
| Steric Control | Bulky C5 substituent on pyrazole | Favors N1-alkylation | [7] |
| Reagent Choice | Sterically demanding alkylating agents (e.g., α-halomethylsilanes) | High N1-selectivity (>99:1) | [8] |
| Base/Solvent | K2CO3 in MeCN | Favors N1-alkylation | [9] |
| Base/Solvent | NaH in THF | Favors N1-alkylation | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrazolo[1,5-a]pyrimidines?
The most common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-amino-1H-pyrazole (acting as a 1,3-bisnucleophile) and a 1,3-bielectrophilic compound.[1] Common 1,3-bielectrophiles include β-diketones, β-ketoesters, β-enaminones, chalcones, and α,β-unsaturated ketones.[1][5][10] Other methods include three-component reactions and palladium-catalyzed cross-coupling strategies.[3][11]
Q2: What are the key factors controlling regioselectivity in the cyclocondensation step?
Regioselectivity is primarily governed by:
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Nature of the 1,3-Bielectrophile: Unsymmetrical bielectrophiles can lead to mixtures of isomers. The presence of a good leaving group, as in β-enaminones, can direct the initial reaction to the β-carbon, favoring 7-substituted products.[1][2]
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Substituents on the Aminopyrazole: The electronic and steric properties of substituents on the aminopyrazole precursor can influence the relative nucleophilicity of the N1 and NH2 centers.
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Reaction Conditions: As detailed in the troubleshooting guide, factors like solvent, temperature, pH (acidic or basic catalysis), and the use of microwave irradiation can significantly influence which regioisomer is predominantly formed.[12] It is generally accepted that 3(5)-aminopyrazoles react with enaminones to yield 7-substituted isomers, but the outcome can depend on both the reaction conditions and the nature of the reagents.[12]
Q3: How can I structurally characterize and distinguish between different pyrazolo[1,5-a]pyrimidine regioisomers?
Unambiguous structure determination is critical. The most powerful techniques are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR experiments, particularly 1H, 13C, and 15N NMR, are invaluable. Techniques like Heteronuclear Multiple Bond Correlation (HMBC), specifically 1H-15N HMBC, can definitively establish the connectivity and thus confirm the isomeric structure.[12][13]
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Single-Crystal X-ray Diffraction: This is the gold standard for structure determination, providing unequivocal proof of the regiochemistry by mapping the precise spatial arrangement of atoms in the molecule.[3][4][14]
Q4: What is the general mechanism for the formation of 7-substituted pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and β-enaminones?
The reaction typically proceeds via a two-step mechanism:
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Aza-Michael Type Addition-Elimination: The exocyclic amino group (NH2) of the 3-aminopyrazole acts as a nucleophile and attacks the electron-deficient β-carbon of the β-enaminone. This is followed by the elimination of the leaving group (e.g., dimethylamine).[1][2]
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Intramolecular Cyclization & Dehydration: The endocyclic N1 nitrogen of the pyrazole then performs a nucleophilic attack on the carbonyl carbon. The subsequent loss of a water molecule (dehydration) results in the formation of the aromatic pyrimidine ring, yielding the final 7-substituted pyrazolo[1,5-a]pyrimidine product.[1][2]
dot
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Unambiguous structure determination of some pyrazolo [1,5‐a]pyrimidine derivatives by multinuclear NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
overcoming solubility issues of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor aqueous solubility. What are the common underlying reasons for this?
A1: The pyrazolo[1,5-a]pyrimidine scaffold is a planar, rigid heterocyclic system. This planarity can lead to strong crystal lattice energy due to efficient molecular packing, which in turn results in high melting points and low aqueous solubility. The presence of lipophilic substituents and a lack of ionizable groups can further exacerbate this issue.
Q2: What initial steps can I take to improve the solubility of my compound for preliminary in vitro assays?
A2: For initial screening, using a co-solvent like dimethyl sulfoxide (DMSO) is a common practice. Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. However, be mindful of the final DMSO concentration, as it can affect biological assays. Another approach is to use excipients like cyclodextrins, which can form inclusion complexes with your compound to enhance its apparent solubility.
Q3: Are there any structural modifications I can make to my this compound analog to inherently improve its solubility?
A3: Yes, several medicinal chemistry strategies can be employed. Introducing substituents that disrupt the planarity of the molecule can reduce crystal packing energy. This can be achieved by adding bulky groups or groups that increase the rotational degrees of freedom. Incorporating polar or ionizable functional groups (e.g., amines, carboxylic acids) can also significantly improve aqueous solubility by allowing for salt formation and increasing hydrogen bonding interactions with water.
Q4: What formulation strategies can be explored for preclinical development if solubility remains a challenge?
A4: For preclinical and clinical development, several advanced formulation strategies can be considered:
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Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and enhance dissolution.
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve oral absorption of poorly soluble compounds.
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Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area for dissolution.
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Co-crystals: Forming a crystalline solid with a benign co-former can alter the physicochemical properties, including solubility.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays
Possible Cause: The aqueous solubility of your compound has been exceeded.
Troubleshooting Steps:
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Determine Kinetic Solubility: Perform a kinetic solubility assay to understand the concentration at which your compound precipitates from a DMSO stock solution into your aqueous buffer.
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Adjust Final DMSO Concentration: If possible, increase the final DMSO concentration in your assay. However, always run a vehicle control to ensure the DMSO concentration is not impacting your assay results.
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Use of Solubilizing Excipients: Consider the use of cyclodextrins (e.g., HP-β-CD) or other solubilizing agents in your assay buffer.
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pH Modification: If your compound has an ionizable group, adjusting the pH of the buffer may improve solubility.
Issue 2: Low and Variable Oral Bioavailability in Animal Studies
Possible Cause: Poor aqueous solubility is leading to dissolution rate-limited absorption.
Troubleshooting Steps:
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Determine Thermodynamic Solubility: Conduct a thermodynamic solubility assay to understand the equilibrium solubility of the solid compound.
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Particle Size Reduction: Micronization or nanosizing of the drug substance can improve the dissolution rate.
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Formulation Development:
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For initial studies: Formulate the compound in a solution with co-solvents (e.g., PEG 400, propylene glycol) or as a suspension with wetting agents.
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For advanced studies: Explore amorphous solid dispersions, lipid-based formulations, or co-crystals to enhance oral absorption.
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Salt Formation: If your compound has an appropriate pKa, forming a salt can significantly improve its solubility and dissolution rate.
Quantitative Data Summary
The following table provides illustrative solubility data for a hypothetical series of this compound analogs to demonstrate the impact of structural modifications on aqueous solubility.
| Compound ID | R1-substituent | R2-substituent | Kinetic Solubility (μM in PBS, pH 7.4, 2% DMSO) | Thermodynamic Solubility (μg/mL in PBS, pH 7.4) |
| PPO-001 | H | Phenyl | < 1 | < 0.1 |
| PPO-002 | Methyl | 4-Fluorophenyl | 5 | 0.5 |
| PPO-003 | H | 4-Morpholinophenyl | 50 | 10 |
| PPO-004 | H | 4-(Carboxymethyl)phenyl | > 200 | 85 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the concentration at which a compound precipitates when a DMSO stock solution is diluted into an aqueous buffer.
Methodology:
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Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the compound stock solution in DMSO.
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Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).
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Incubation: Shake the plate at room temperature for 1-2 hours.
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Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, filter the solutions and analyze the filtrate for the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.
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Data Interpretation: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a solid compound in an aqueous buffer.
Methodology:
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Compound Addition: Add an excess amount of the solid compound to a vial containing the aqueous buffer (e.g., PBS, pH 7.4).
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Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
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Quantification: Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
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Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Caption: Strategies to Overcome Solubility Issues.
Caption: Simplified PI3K/Akt Signaling Pathway.
Caption: KDR (VEGFR2) Signaling Pathway.
Technical Support Center: Strategies for Controlling Isomeric Byproduct Formation in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the control of isomeric byproduct formation during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
Issue 1: My reaction produces a mixture of pyrazolo[1,5-a]pyrimidin-7-one and -5-one isomers. How can I selectively synthesize the 7-one isomer?
Answer: The formation of the pyrazolo[1,5-a]pyrimidin-7-one isomer is often favored under acidic conditions. The reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common route, and the choice of catalyst and solvent can significantly influence the regiochemical outcome.
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Strategy 1: Acid Catalysis in Acetic Acid: Refluxing the 3-aminopyrazole and a suitable 1,3-dicarbonyl compound in glacial acetic acid is a widely used method that generally favors the formation of the 7-one isomer. The acidic medium protonates the exocyclic amino group of the pyrazole, directing the initial nucleophilic attack from the endocyclic nitrogen atom.
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Strategy 2: Use of Enaminones: The reaction of 3-aminopyrazoles with enaminones in the presence of an acid catalyst, such as acetic acid, can also lead to the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines.[1]
Issue 2: I am trying to synthesize the pyrazolo[1,5-a]pyrimidin-5-one isomer, but the 7-one isomer is the major product. What conditions favor the 5-one isomer?
Answer: The synthesis of the pyrazolo[1,5-a]pyrimidin-5-one isomer often requires specific reagents and reaction conditions that promote the initial nucleophilic attack from the exocyclic amino group of the 3-aminopyrazole.
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Strategy 1: Base-Catalyzed Condensation: Employing a base catalyst, such as sodium ethoxide in ethanol, can promote the formation of the pyrazolo[1,5-a]pyrimidin-5-one isomer.[2] The basic conditions deprotonate the exocyclic amino group, increasing its nucleophilicity.
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Strategy 2: Reaction with Acylated Meldrum's Acids: A reliable method for the regioselective synthesis of pyrazolo[1,5-a]pyrimidin-5-ones involves the reaction of 3-aminopyrazoles with acylated Meldrum's acids in the presence of p-toluenesulfonic acid (p-TsOH) in toluene at elevated temperatures.[3] This method has been shown to provide high yields of the desired 5-one isomer.[3]
Issue 3: My reaction is slow and gives low yields of the desired isomer. How can I improve the reaction efficiency?
Answer: Low yields and slow reaction times can often be addressed by optimizing the reaction conditions, particularly temperature and the choice of heating method.
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Strategy: Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly accelerate the synthesis of pyrazolo[1,5-a]pyrimidines, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating.[1] This technique can also enhance regioselectivity in some cases.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric byproducts in pyrazolo[1,5-a]pyrimidine synthesis?
A1: The most frequently encountered isomeric byproducts are regioisomers, primarily the pyrazolo[1,5-a]pyrimidin-5-one and pyrazolo[1,5-a]pyrimidin-7-one derivatives when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. Other potential byproducts include pyrazolo[3,4-b]pyridines, depending on the specific starting materials and reaction conditions.
Q2: How do substituents on the 3-aminopyrazole and 1,3-dicarbonyl compound affect regioselectivity?
A2: The electronic and steric nature of the substituents on both reactants plays a crucial role in directing the regiochemical outcome. Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms, while bulky substituents on either reactant can introduce steric hindrance that favors one isomer over the other. A thorough understanding of the electronic and steric effects of your specific substrates is essential for predicting and controlling the isomeric ratio.
Q3: Are there any specific analytical techniques to distinguish between the pyrazolo[1,5-a]pyrimidin-7-one and -5-one isomers?
A3: Yes, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for distinguishing between these isomers. Specifically, Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity between protons on the pyrazole and pyrimidine rings, allowing for unambiguous structural assignment.[2] Additionally, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can help in confirming the connectivity of the fused ring system.
Data Presentation
Table 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ones vs. -7-ones under Various Conditions
| Entry | 3-Aminopyrazole | 1,3-Dicarbonyl Equivalent | Catalyst | Solvent | Temp. (°C) | Time | Product(s) | Yield (%) | Reference |
| 1 | 3-Amino-5-methylpyrazole | Ethyl acetoacetate | Acetic Acid | Acetic Acid | Reflux | 4h | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 85 | [1] |
| 2 | 3-Amino-5-phenylpyrazole | Ethyl benzoylacetate | Acetic Acid | Acetic Acid | Reflux | 6h | 2,5-Diphenylthis compound | 78 | [1] |
| 3 | 3-Aminopyrazole | Diethyl malonate | NaOEt | Ethanol | Reflux | 8h | Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | 65 | [2] |
| 4 | 3-Amino-5-methylpyrazole | Acetoacetylated Meldrum's acid | p-TsOH | Toluene | 110 | 2h | 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 92 | [3] |
| 5 | 3-Amino-5-phenylpyrazole | Benzoylated Meldrum's acid | p-TsOH | Toluene | 110 | 3h | 2-Phenyl-7-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one | 88 | [3] |
| 6 | 3-Aminopyrazole | Diethyl malonate | None (MW) | DMF | 150 (MW) | 10 min | Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | 91 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
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To a round-bottom flask equipped with a reflux condenser, add the 3-aminopyrazole (1.0 eq.) and the 1,3-dicarbonyl compound (1.1 eq.).
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Add glacial acetic acid as the solvent (5-10 mL per mmol of 3-aminopyrazole).
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Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and collect the resulting precipitate by filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure this compound.
Protocol 2: General Procedure for the Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-ones using Acylated Meldrum's Acids [3]
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To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-aminopyrazole (1.0 eq.), the acylated Meldrum's acid (1.05 eq.), and p-toluenesulfonic acid monohydrate (0.1 eq.).
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Add anhydrous toluene as the solvent (10-15 mL per mmol of 3-aminopyrazole).
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Heat the reaction mixture to 110 °C and stir for the time indicated by TLC monitoring.
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After the reaction is complete, cool the mixture to room temperature.
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The product often precipitates from the solution upon cooling. Collect the solid by filtration.
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Wash the collected solid with cold toluene and then hexane to remove any residual starting materials and solvent.
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The product is often obtained in high purity, but can be further purified by recrystallization if necessary.
Visualizations
Caption: Reaction pathways for the synthesis of pyrazolo[1,5-a]pyrimidine isomers.
Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
References
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazolo[1,5-a]pyrimidin-7(4H)-one by recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause | Recommended Solution |
| Failure of the compound to dissolve in the hot solvent. | The chosen solvent is unsuitable for the compound. | Select a more appropriate solvent. Consult the solvent selection guide (Table 1). A solvent mixture may also be effective. |
| Insufficient solvent was used. | Gradually add more hot solvent until the compound dissolves completely. | |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to reduce the concentration. Ensure a slow cooling process to allow for proper crystal lattice formation. |
| The presence of impurities is depressing the melting point. | Attempt a pre-purification step, such as column chromatography, to remove significant impurities before recrystallization. | |
| No crystals form upon cooling. | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The compound is too soluble in the chosen solvent at low temperatures. | Use a different solvent in which the compound has lower solubility at room temperature or in an ice bath. Consider using an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent). | |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or a Büchner funnel with a filter paper that has been wetted with the cold solvent to ensure a good seal. | |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent cooling of the solution. | |
| Crystals are colored or appear impure. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use the charcoal sparingly to avoid adsorbing the desired compound. |
| The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of pyrimidine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane. The choice of solvent will depend on the specific impurities present in your crude material. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific sample.
Q2: How can I improve the yield of my recrystallization?
A2: To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to dissolve the crude product. Over-saturating the solution by using an excessive amount of solvent will result in a lower yield. Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals and can improve recovery.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: If your compound remains impure after a single recrystallization, a second recrystallization may be necessary. Ensure that you are using the appropriate solvent and that the cooling process is slow and controlled. If impurities persist, consider a different purification technique, such as column chromatography, to remove impurities with similar solubility profiles before a final recrystallization step.
Q4: How do I know if my recrystallized product is pure?
A4: The purity of the recrystallized this compound can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and Mass Spectrometry can provide detailed information about the structure and presence of any residual impurities. Thin-layer chromatography (TLC) can also be used to compare the purified product against the crude material and a reference standard if available.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
Disclaimer: The following data is illustrative and based on general principles for pyrimidine derivatives. Actual solubility should be determined experimentally for your specific compound and impurity profile.
| Solvent | Boiling Point (°C) | Solubility at 25°C (Illustrative) | Solubility at Boiling Point (Illustrative) | Comments |
| Ethanol | 78 | Low | High | A good starting point for many pyrimidine derivatives. |
| Methanol | 65 | Moderate | Very High | May have high solubility at room temperature, potentially reducing yield. |
| Ethyl Acetate | 77 | Low | High | A versatile solvent, often used in combination with a non-polar co-solvent like hexane. |
| Water | 100 | Very Low | Low | Generally not suitable on its own due to the low solubility of many organic compounds, but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
| Acetone | 56 | Moderate | High | Its low boiling point makes it easy to remove, but care must be taken due to its volatility. |
| Acetonitrile | 82 | Low | High | Can be an effective solvent for moderately polar compounds. |
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding the hot solvent dropwise until the compound is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones via Flash Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives using flash chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the flash chromatography of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, presented in a question-and-answer format.
Issue 1: Poor Separation of the Target Compound from Impurities
-
Question: My this compound is co-eluting with impurities. How can I improve the separation?
-
Answer: Poor separation can be due to an inappropriate solvent system or column overloading.
-
Solvent System Optimization: Your solvent system may not have the optimal polarity to effectively separate your compound from impurities. It is recommended to perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides good separation (a ΔRf of at least 0.2 between your target compound and the impurities).
-
Gradient Elution: Employing a shallow gradient during elution can enhance separation. A slow, gradual increase in the polar solvent concentration can effectively resolve compounds with similar polarities.
-
Column Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation. As a general guideline, the amount of crude sample should be 1-5% of the silica gel weight. For difficult separations, a lower loading percentage is advisable.
-
Issue 2: Peak Tailing of the this compound
-
Question: My target compound is exhibiting significant peak tailing on the silica gel column. What is the cause and how can I fix it?
-
Answer: Peak tailing for nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyrimidin-7(4H)-ones is a common issue. It is often caused by the interaction of the basic nitrogen atoms in your molecule with the acidic silanol groups on the surface of the silica gel.
-
Use of Basic Additives: To mitigate this interaction, you can add a small amount of a basic modifier to your eluent. Commonly used additives include:
-
0.1-1% triethylamine (Et3N)
-
0.1-1% ammonium hydroxide (NH4OH) in methanol
-
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds. Deactivated silica gel is also a viable option.
-
Issue 3: The Compound is Not Eluting from the Column
-
Question: My this compound is stuck on the column and will not elute, even with a highly polar solvent system. What should I do?
-
Answer: This issue can arise from several factors:
-
Inadequate Solvent Polarity: While you may be using a polar solvent, it might still be insufficient to elute a highly polar this compound derivative. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1][2] You can try increasing the percentage of methanol in your eluent. In some cases, a gradient of up to 20% methanol in DCM may be necessary.
-
Compound Precipitation: Your compound may have precipitated at the top of the column, especially if it has low solubility in the initial eluent. Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider using a stronger loading solvent or the dry loading technique.
-
Irreversible Adsorption: In rare cases, highly polar compounds can irreversibly bind to the silica gel. If all attempts to elute the compound fail, you may need to consider an alternative purification method such as reversed-phase chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of a novel this compound?
A1: A good starting point for method development is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[3][4] You can start with a TLC analysis using a 70:30 mixture of hexane:ethyl acetate and adjust the ratio based on the resulting Rf value of your target compound. An ideal Rf value for good separation on a flash column is typically between 0.2 and 0.4.
Q2: Should I use liquid loading or dry loading for my sample?
A2: The choice between liquid and dry loading depends on the solubility of your crude sample.
-
Liquid Loading: This method is suitable for samples that are readily soluble in the initial mobile phase or a solvent with a similar or lower polarity. It is important to use a minimal amount of solvent to avoid band broadening.
-
Dry Loading: This is the preferred method for samples that have poor solubility in the mobile phase.[5] To perform dry loading, dissolve your crude sample in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded onto the top of the column.
Q3: How do I choose the correct size flash column for my purification?
A3: The column size is determined by the amount of crude material you need to purify and the difficulty of the separation. A general rule of thumb is to use a silica gel to crude sample weight ratio of 20:1 to 100:1. For easy separations, a lower ratio can be used, while for more challenging separations, a higher ratio is recommended to ensure adequate resolution.
Q4: My this compound appears to be degrading on the silica gel. What can I do?
A4: Some sensitive organic molecules can degrade on acidic silica gel. To check for degradation, you can perform a simple test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared. If degradation is confirmed, you can use a less acidic stationary phase like neutral alumina or deactivated silica gel.
Quantitative Data
The following tables provide a summary of common solvent systems and typical parameters for the flash chromatography of this compound derivatives.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Polarity of Compound | Non-Polar Component | Polar Component | Typical Gradient Range | Additive (if needed) |
| Low to Medium | Hexane or Heptane | Ethyl Acetate | 0% to 100% Ethyl Acetate | - |
| Medium to High | Dichloromethane (DCM) | Ethyl Acetate | 0% to 100% Ethyl Acetate | - |
| High | Dichloromethane (DCM) | Methanol | 0% to 20% Methanol | 0.1-1% Et3N or NH4OH |
Table 2: Typical Flash Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (40-63 µm) |
| TLC Rf Target | 0.2 - 0.4 |
| Sample Loading (by weight) | 1-5% of silica gel mass |
| Loading Technique | Liquid or Dry Loading |
| Flow Rate | Dependent on column size, typically 10-50 mL/min |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the purification of a this compound derivative using flash chromatography.
1. Method Development using Thin-Layer Chromatography (TLC)
-
Prepare a stock solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm) and/or by staining.
-
Calculate the Rf value of your target compound.
-
Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4 for the target compound and good separation from impurities.
2. Column Preparation
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Fill the column with the chosen stationary phase (e.g., silica gel) using the dry packing or slurry packing method. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the packed column by passing 2-3 column volumes of the initial, least polar eluent through it.
3. Sample Loading
-
For Liquid Loading:
-
Dissolve the crude sample in a minimal amount of the initial eluent or a less polar solvent.
-
Carefully load the solution onto the top of the column using a pipette, ensuring not to disturb the silica bed.
-
-
For Dry Loading:
-
Dissolve the crude sample in a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude sample) to the solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the powder to the top of the column, creating a uniform layer.
-
4. Elution and Fraction Collection
-
Begin eluting the column with the initial, least polar solvent mixture.
-
If using a gradient, gradually increase the proportion of the more polar solvent according to your developed method.
-
Collect fractions in an organized manner (e.g., in test tubes or vials). The size of the fractions will depend on the column size and flow rate.
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.
5. Product Isolation
-
Combine the fractions containing your pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualizations
The following diagrams illustrate the key workflows and decision-making processes in the purification of pyrazolo[1,5-a]pyrimidin-7(4H)-ones by flash chromatography.
References
- 1. blog.chromatographydirect.com [blog.chromatographydirect.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Isomers and Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core, particularly pyrazolo[1,5-a]pyrimidin-7(4H)-ones, have been identified as potent modulators of various biological targets, leading to their investigation in diverse therapeutic areas including infectious diseases, oncology, and neurology.
This guide provides a comparative analysis of the biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one isomers and closely related analogues. While direct comparative studies on positional isomers are limited in publicly available literature, this document summarizes key findings on the structure-activity relationships (SAR) of various substituted analogues and tautomeric forms, providing valuable insights into the pharmacophore of this important class of compounds. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.
Data Presentation: Comparative Biological Activities
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Below are summary tables of quantitative data from studies on their antitubercular, protein kinase inhibitory, and potassium channel modulating activities.
Antitubercular Activity of this compound Analogues
A focused library of this compound analogues was synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxicity of selected compounds.[1][2][3]
| Compound ID | R2 Position | R3 Position | R5 Position | MIC (μM) vs. Mtb H37Rv | Cytotoxicity (CC50 in HepG2, μM) |
| P19 | H | 4-Cl-Ph | H | 0.78 | >100 |
| P24 | H | 4-CF3-Ph | H | 1.56 | >100 |
| P25 | H | 4-F-Ph | H | 1.56 | >100 |
| P1 (O-Me) | - | - | - | >50 | - |
| P2 (N-Me) | - | - | - | >50 | - |
Data sourced from Oh et al., ACS Infectious Diseases, 2021.[1][2][3]
The data indicates that substitutions at the R3 position with electron-withdrawing groups are favorable for antitubercular activity. Methylation of the pyrimidinone ring, which locks the tautomeric form, results in a loss of activity, highlighting the importance of the core structure's electronic and hydrogen bonding properties.[2]
Pim-1 Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer.
| Compound ID | R3 Position | R5 Position | R7 Position | IC50 (nM) for Pim-1 |
| Compound 11b | Aryl | Amino | Aryl | 5 |
| Initial Hit | - | - | - | 52,000 |
Data is illustrative and based on findings from studies on pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.
Structure-activity relationship studies have demonstrated that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to highly potent and selective Pim-1 inhibitors.[4]
KCNQ2/3 Potassium Channel Activation by this compound Derivatives
Certain derivatives of this compound have been identified as activators of KCNQ2/3 potassium channels, which play a crucial role in regulating neuronal excitability.[5]
| Compound ID | R2 Position | R3 Position | R5 Position | EC50 (μM) for KCNQ2/3 Activation |
| QO-58 | CF3 | Phenyl | CF3 | 0.06 |
| QO-26 | CF3 | Phenyl | CF3 | - |
| QO-28 | CF3 | Naphthyl | CF3 | - |
| QO-40 | CF3 | Phenyl | CH2Cl | - |
| QO-41 | CF3 | Naphthyl | CH2Cl | - |
Data sourced from Jia et al., 2011 and Qi et al., 2011.[5][6]
These studies suggest that the presence of a trifluoromethyl group at the C-2 position and specific substituents at the C-3 and C-5 positions are important for potent KCNQ2/3 channel activation.[5]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the in vitro potency of pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Pim-1 Kinase: Reconstitute and dilute recombinant human Pim-1 kinase in kinase buffer to the desired working concentration.
-
Substrate: Prepare a solution of a suitable peptide substrate for Pim-1 in kinase buffer.
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Km for Pim-1.
-
Test Compounds: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine derivatives in DMSO, followed by a further dilution in kinase buffer.
2. Assay Procedure:
-
Add the test compound solution to the wells of a 384-well plate.
-
Add the Pim-1 kinase solution to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial ADP detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Rubidium Efflux Assay for KCNQ Channel Activation
This assay measures the activity of KCNQ channels by quantifying the efflux of rubidium ions (Rb+), a surrogate for potassium ions (K+).
1. Cell Culture and Loading:
-
Culture a stable cell line expressing the KCNQ channel of interest (e.g., CHO cells expressing KCNQ2/3) in 96-well plates.
-
Load the cells with Rb+ by incubating them in a loading buffer containing RbCl for a sufficient duration (e.g., 3 hours at 37°C).
2. Compound Incubation and Stimulation:
-
Wash the cells with a Rb+-free buffer to remove extracellular rubidium.
-
Incubate the cells with the test this compound compounds at various concentrations.
-
Stimulate the opening of the KCNQ channels by adding a high-potassium stimulation buffer.
3. Sample Collection and Analysis:
-
After a short incubation period, collect the supernatant, which contains the effused Rb+.
-
Lyse the cells remaining in the well to release the intracellular Rb+.
-
Quantify the amount of Rb+ in both the supernatant and the cell lysate using an atomic absorption spectrometer.
4. Data Analysis:
-
Calculate the percentage of Rb+ efflux for each well.
-
Plot the percentage of Rb+ efflux against the logarithm of the compound concentration to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of KCNQ2/3 potassium channels by novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 6. scite.ai [scite.ai]
A Comparative Guide to Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Promising Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo performance of various pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, focusing on their potential as anticancer and anti-inflammatory agents. The information presented is collated from recent scientific literature, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
In Vitro Anticancer Activity
This compound derivatives have been extensively evaluated for their cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Pim kinases.[1][2]
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various cancer cell lines.
| Compound ID | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 14a | Not Specified | HCT116 | Colon Cancer | 0.0020 | [3] |
| Compound 6t | CDK2/TRKA | - | - | 0.09 (CDK2) / 0.45 (TRKA) | [4] |
| Compound 6s | CDK2/TRKA | - | - | 0.23 (CDK2) / 0.45 (TRKA) | [4] |
| Compound 4d | Pim-1 | MCF-7 | Breast Cancer | 0.61 | [5] |
| Compound 5d | Pim-1 | MCF-7 | Breast Cancer | 0.54 | [5] |
| Compound 9a | Pim-1 | MCF-7 | Breast Cancer | 0.68 | [5] |
| Compound 8 | TrkA | - | - | 1.7 nM | [6] |
| Compound 9 | TrkA | - | - | 1.7 nM | [6] |
| Compound 47 | TRAP1/Hsp90 | PC3 | Prostate Cancer | Not Specified | [7] |
| Compound 48 | TRAP1/Hsp90 | PC3 | Prostate Cancer | Not Specified | [7] |
| Compound 1 | RET | - | Lung Adenocarcinoma | Not Specified | [8] |
| Compound 6a-c | KDM5A | MCF-7 | Breast Cancer | 10.80 - 19.84 | [9] |
| Compound 6a-c | KDM5A | Hep-2 | Laryngeal Carcinoma | 8.85 - 12.76 | [9] |
In Vivo Anticancer Efficacy
The promising in vitro activity of this compound derivatives has led to their evaluation in preclinical animal models of cancer, primarily in xenograft studies. These studies are crucial for assessing the therapeutic potential and pharmacokinetic properties of these compounds in a living organism.
| Compound ID | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Compound 47 | PC3 Xenograft | Mouse | Not Specified | Significant Reduction | [7] |
| Compound 48 | PC3 Xenograft | Mouse | Not Specified | Significant Reduction | [7] |
| Compound 1 | RET-driven Xenograft | Mouse | 10 mg/kg, po, qd | Strong Regression | [8] |
| Compound with KDM5 inhibitory activity | Not Specified | Mouse | 50mg/kg, po, BID | Not Specified | [10] |
In Vivo Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects in animal models. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
| Compound ID | Animal Model | Dosing Regimen | Paw Edema Inhibition (%) | Reference |
| Not Specified | Rat | Not Specified | Up to 62% | General methodology |
Signaling Pathways and Mechanisms of Action
The anticancer and anti-inflammatory effects of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in cell cycle regulation, proliferation, and inflammation.
CDK2 Inhibition and Cell Cycle Arrest
Several derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Caption: Inhibition of the CDK2 signaling pathway by this compound derivatives.
TRKA Signaling Inhibition in Cancer
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers downstream signaling cascades promoting cell survival and proliferation. Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against TrkA.
Caption: Inhibition of the TrkA signaling pathway by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key in vitro and in vivo assays used in the evaluation of this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to assess the in vivo acute anti-inflammatory properties of a compound.
Workflow:
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Compound Administration: Administer the test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours thereafter using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and anti-inflammatory agents, with several compounds exhibiting potent in vitro and in vivo activity. The ability of these compounds to target key signaling pathways, such as those regulated by CDKs and Trks, underscores their potential for targeted therapies. Further optimization of this scaffold, focusing on improving potency, selectivity, and pharmacokinetic profiles, is warranted to advance these promising compounds towards clinical development. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the current state of research and highlighting key experimental methodologies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 7. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - OAK Open Access Archive [oak.novartis.com]
- 9. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 10. Lead optimization of a this compound scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendance of Pyrazolo[1,5-a]pyrimidin-7(4H)-one: A Comparative Guide to a Privileged Kinase Inhibitor Scaffold
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged" structure, forming the core of several FDA-approved drugs and numerous clinical candidates.[1][2] This guide provides a detailed comparison of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a key variation of this scaffold, against other prominent kinase inhibitor scaffolds. We present a comprehensive analysis of its performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their pursuit of novel and effective kinase inhibitors.
The pyrazolo[1,5-a]pyrimidine scaffold's success stems from its ability to mimic the purine core of ATP, enabling it to competitively bind to the ATP-binding site of a wide range of kinases.[3][4] Modifications at various positions on this bicyclic heterocyclic system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a versatile tool in medicinal chemistry.[5]
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various kinase inhibitors, categorized by their core scaffold. This data, compiled from multiple studies, allows for a quantitative comparison of the this compound scaffold against other established scaffolds like pyrazolo[3,4-d]pyrimidine and quinazoline.
Table 1: Comparison of IC50 Values for TrkA Kinase Inhibitors
| Scaffold | Compound | TrkA IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | 1.2 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Compound 36 | 1.4 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Compound 8 | 1.7 | [6] |
| Pyrazolo[1,5-a]pyrimidine | Compound 34 | 1.8 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Compound 32 | 1.9 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Entrectinib | 2.1 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Compound 35 | 2.5 | [1] |
| Pyrazolo[1,5-a]pyrimidine | Compound 33 | 3.2 | [1] |
Table 2: Comparison of IC50 Values for CDK2 Kinase Inhibitors
| Scaffold | Compound | CDK2 IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 6t | 0.09 | |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | 0.23 | |
| Pyrazolo[4,3-h]quinazoline | Not specified | Potent CDK inhibitor | [7] |
Table 3: Comparison of IC50 Values for PI3Kδ Kinase Inhibitors
| Scaffold | Compound | PI3Kδ IC50 (nM) | Selectivity (PI3Kα/δ) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CPL302415 (Compound 6) | 18 | 79 | [8] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, we provide the following diagrams created using the DOT language.
Signaling Pathways
Below are simplified diagrams of key signaling pathways targeted by inhibitors based on the this compound scaffold.
Caption: Simplified TrkA Signaling Pathway.[9][10]
Caption: Role of CDK2 in G1/S Cell Cycle Transition.[11][12]
Caption: Simplified PI3Kδ Signaling Pathway.[13][14]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of a kinase inhibitor.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are protocols for common assays used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: TR-FRET Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Substrate peptide (often biotinylated)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (serially diluted in DMSO)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume black plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Prepare a serial dilution of the test compound in 100% DMSO. Further dilute in assay buffer to the desired starting concentration.
-
In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the kinase and substrate peptide solution to each well and incubate for a predetermined time (e.g., 15-60 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes).
-
Stop the reaction by adding a solution containing EDTA and the detection reagents (Europium-labeled antibody and APC-labeled streptavidin).
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Example: MTT Assay)
Objective: To assess the effect of a kinase inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
The this compound scaffold represents a highly versatile and potent core for the development of novel kinase inhibitors. Its favorable drug-like properties and the extensive possibilities for chemical modification have led to the discovery of inhibitors against a wide range of kinase targets. While direct head-to-head comparisons with other scaffolds under identical conditions are not always available in the public domain, the existing data demonstrates the significant potential of this scaffold. Further exploration and optimization of this compound derivatives are warranted to address the ongoing challenges of drug resistance and off-target effects in kinase-targeted therapies.
References
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. "Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as pr" by Terungwa H. Iorkula, Osasere Jude Kelly Osayawe et al. [digitalcommons.mtu.edu]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Treating Cancer - De - Current Medicinal Chemistry [rjsocmed.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
The Potential of Pyrazolo[1,5-a]pyrimidin-7(4H)-one as a Therapeutic Target for Tuberculosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent development of novel therapeutics with new mechanisms of action. This guide provides a comprehensive comparison of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold as a potential antitubercular therapeutic target against established and emerging alternatives. We present supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to aid researchers in the evaluation of this promising compound class.
Executive Summary
This compound has been identified as a promising lead scaffold for the development of new antitubercular agents.[1][2][3][4][5][6] High-throughput screening has revealed its potential, and subsequent structure-activity relationship (SAR) studies have led to the identification of analogues with significant improvements in activity against Mycobacterium tuberculosis (M.tb).[1][5][6][7] Notably, these compounds exhibit low cytotoxicity and are effective against M.tb within macrophages.[1][2][3][4][5] The mechanism of action is distinct from many existing antitubercular drugs, offering a potential advantage against resistant strains.[1][3][4] This guide compares the this compound scaffold with current and emerging therapeutic targets in tuberculosis, providing a data-driven overview for drug development professionals.
Comparative Analysis of Therapeutic Targets
This section provides a comparative overview of the this compound target and alternative antitubercular targets.
| Therapeutic Target | Drug/Compound Class | Mechanism of Action | Key Advantages | Key Challenges |
| FAD-dependent hydroxylase (Rv1751) | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Promotes catabolism of the compound by hydroxylation, leading to bacterial cell death.[1][4][5] | Novel mechanism of action, potent activity against intracellular M.tb, low cytotoxicity.[1][2][3][4][5] | Potential for resistance through mutations in Rv1751.[1][4][5] |
| ATP Synthase (subunit c) | Bedaquiline (a diarylquinoline) | Inhibits the proton pump of ATP synthase, disrupting cellular energy metabolism.[8] | Highly effective against MDR-TB, part of new shorter treatment regimens.[9][10][11] | Adverse effects including arrhythmia and hepatotoxicity.[8] |
| Mycolic Acid Biosynthesis | Isoniazid, Ethionamide | Inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[12] | Well-established targets with proven clinical efficacy. | Widespread resistance, particularly for isoniazid. |
| RNA Polymerase | Rifampicin | Inhibits DNA-dependent RNA polymerase, preventing transcription. | A cornerstone of first-line TB treatment. | High rates of resistance (RR-TB) are a major clinical challenge. |
| Protein Synthesis | Linezolid, Streptomycin | Inhibit protein synthesis by binding to the bacterial ribosome. | Effective against drug-resistant strains. | Significant toxicity, including myelosuppression and neuropathy for linezolid.[13] |
Quantitative Performance Data
The following tables summarize the in vitro and ex vivo activity of representative this compound analogues compared to established antitubercular drugs.
Table 1: In Vitro Antitubercular Activity
| Compound/Drug | Target | MIC90 against M.tb H37Rv (μg/mL) |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 11 | Unknown | >100 |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 12 | Unknown | 1.6 |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 20 | Unknown | 1.6 |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 21 | Unknown | 0.8 |
| Triazolo[1,5-a]pyrimidine-pyrazole hybrid J21 | InhA | 0.39 |
| Triazolo[1,5-a]pyrimidine-pyrazole hybrid J27 | InhA | 0.39 |
| Isoniazid | Mycolic Acid Synthesis | 0.025 - 0.05 |
| Rifampicin | RNA Polymerase | 0.05 - 0.1 |
| Bedaquiline | ATP Synthase | 0.03 - 0.12 |
| Linezolid | Protein Synthesis | 0.25 - 1.0 |
Data compiled from multiple sources for illustrative purposes.[14][15]
Table 2: Cytotoxicity and Intracellular Activity
| Compound/Drug | Cytotoxicity (IC50 in VERO cells, μg/mL) | Activity against intracellular M.tb (EC90, μM) |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 11 | >100 | - |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 12 | 16 | - |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 20 | >100 | - |
| Pyrazolo[1,5-a]pyrimidin-7-amine derivative 21 | >100 | - |
| Triazolo[1,5-a]pyrimidine-pyrazole hybrid J21 | ≥20 | - |
| Triazolo[1,5-a]pyrimidine-pyrazole hybrid J27 | ≥20 | - |
| Isoniazid | >100 | 0.1 - 0.5 |
| Rifampicin | >100 | 0.1 - 0.5 |
| Bedaquiline | 5 - 10 | 0.03 - 0.24 |
| Linezolid | >50 | 0.5 - 2.0 |
Data compiled from multiple sources for illustrative purposes.[14][15][16]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound is determined using the Microplate Alamar Blue Assay (MABA).[17]
Materials:
-
Sterile 96-well flat-bottom plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar blue reagent
-
20% Tween 80 solution
-
M. tuberculosis H37Rv culture
Procedure:
-
In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the test compound at the highest concentration to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of M. tuberculosis from a pure culture, adjusted to a 1.0 McFarland standard and then diluted 1:50 in 7H9 broth.
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the media-only control wells.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to one growth control well and re-incubate until a color change from blue to pink is observed.
-
Once the growth control well turns pink, add the Alamar blue and Tween 80 mixture to all wells and incubate for an additional 24 hours.
-
The MIC is the lowest drug concentration that prevents the color change from blue to pink.[17]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[18]
Materials:
-
Human cell line (e.g., VERO, HepG2, or THP-1)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and incubate overnight.[19]
-
Treat the cells with various concentrations of the test compound for 48 hours.[19]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Macrophage Infection Model
This model assesses the efficacy of compounds against intracellular M. tuberculosis.[2][20][21][22]
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
M. tuberculosis H37Rv culture
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Middlebrook 7H11 agar plates
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 for 4 hours.
-
Wash the cells to remove extracellular bacteria.
-
Add fresh media containing serial dilutions of the test compound and incubate for 48 hours.
-
Lyse the macrophages with lysis buffer.
-
Plate the cell lysates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).
-
Determine the reduction in CFU in treated wells compared to untreated controls.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the validation of this compound as a therapeutic target.
Caption: Experimental workflow for the validation of this compound analogues.
Caption: Proposed mechanism of action for this compound in M. tuberculosis.
Caption: Logical comparison of therapeutic targets for tuberculosis.
Conclusion
The this compound scaffold represents a validated and promising starting point for the development of novel antitubercular drugs. Its unique mechanism of action, potent intracellular activity, and favorable safety profile make it an attractive alternative to existing therapies, particularly in the context of rising drug resistance. Further lead optimization and preclinical development of analogues are warranted to fully realize the therapeutic potential of this compound class. This guide provides a foundational resource for researchers to compare and contrast this novel target with other strategies in the ongoing fight against tuberculosis.
References
- 1. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. aminer.org [aminer.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The progress of Mycobacterium tuberculosis drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Era in Tuberculosis Prevention and Treatment: Breakthroughs in Drug Development and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities for Overcoming Mycobacterium tuberculosis Drug Resistance: Emerging Mycobacterial Targets and Host-Directed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 14. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole clubbed triazolo[1,5-a]pyrimidine hybrids as an anti-tubercular agents: Synthesis, in vitro screening and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 20. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unveiling the Off-Target Landscape of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Based Inhibitors: A Comparative Guide
For Immediate Release
[City, State] – December 26, 2025 – In the pursuit of highly specific and effective therapeutics, understanding the off-target effects of drug candidates is paramount. This guide provides a detailed comparative analysis of the off-target profiles of pyrazolo[1,5-a]pyrimidin-7(4H)-one based inhibitors, a promising class of compounds in drug discovery. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental protocols, and the signaling pathways involved.
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas.[1] However, as with many kinase inhibitors that target the highly conserved ATP-binding site, off-target activity remains a critical consideration in their development, potentially leading to unforeseen side effects or providing opportunities for drug repositioning.[1] This guide focuses on a specific pyrazolo[1,5-a]pyrimidine-based inhibitor, eCF506, a potent and selective SRC kinase inhibitor, and compares its off-target profile with the well-established multi-kinase inhibitor, dasatinib.[2][3]
Comparative Analysis of Kinase Selectivity
To provide a clear comparison of the selectivity of eCF506 and its alternatives, the following tables summarize their inhibitory activity against their primary targets and key off-targets.
Table 1: Inhibitory Activity of eCF506 against Primary Targets and Key Off-Targets
| Target Kinase | eCF506 IC50 (nM) | Notes |
| SRC | <0.5 | Primary Target |
| YES | <0.5 | Primary Target |
| FYN | 2.1 | Primary Target |
| ABL | 479 | >950-fold selectivity for SRC over ABL[4] |
| KIT | >100,000 | Low off-target activity |
| mTOR | >100,000 | Low off-target activity |
| PDGFRα | >100,000 | Low off-target activity |
| RET | >100,000 | Low off-target activity |
Table 2: Inhibitory Activity of Dasatinib against Primary Targets and Key Off-Targets
| Target Kinase | Dasatinib IC50 (nM) | Notes |
| SRC | 0.8 | Primary Target |
| ABL | <1 | Primary Target |
| c-KIT | 4 | Significant off-target activity |
| PDGFRβ | 28 | Significant off-target activity |
| LCK | 1.1 | Significant off-target activity |
Kinome-Wide Selectivity Profile of eCF506
A kinome-wide scan of eCF506 at a concentration of 1 µM against a panel of 340 wild-type protein kinases revealed a highly selective inhibition profile. The most significantly inhibited kinase was its primary target, SRC, with only 0.1% of remaining enzymatic activity.[3] This high degree of selectivity is a promising feature for minimizing off-target related toxicities.
Experimental Protocols
The following section details the methodologies used to generate the kinase inhibition data presented in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
A standard method for determining the IC50 values of kinase inhibitors involves a radiometric assay that measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a specific substrate.
Principle: The enzymatic activity of the kinase is directly proportional to the amount of radiolabeled phosphate transferred to the substrate. Inhibition of the kinase results in a decrease in substrate phosphorylation.
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., eCF506) is prepared in a suitable solvent, typically DMSO.
-
Reaction Mixture: The kinase, its specific substrate (peptide or protein), and the inhibitor are incubated in a reaction buffer containing MgCl₂, ATP, and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped, often by the addition of a solution that denatures the kinase or by spotting the reaction mixture onto a phosphocellulose filter membrane which binds the phosphorylated substrate.
-
Washing: The filter membranes are washed to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
KinomeScan™ Selectivity Profiling
The KINOMEscan™ platform (DiscoverX) is a widely used competition binding assay to determine the selectivity of inhibitors against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase that binds to the solid support is quantified using a DNA-tagged antibody and qPCR.
Procedure:
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition: The test inhibitor and the kinase of interest are incubated with the immobilized ligand.
-
Binding: The kinase partitions between binding to the immobilized ligand and the test inhibitor in solution.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured using a sensitive detection method, such as qPCR.
-
Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage of control indicates stronger binding of the test inhibitor to the kinase.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by the on- and off-target activities of SRC kinase inhibitors.
Caption: SRC signaling pathway and the inhibitory action of eCF506.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Assessing the Drug-Likeness of Novel Pyrazolo[1,5-a]pyrimidin-7(4H)-one Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1] This guide provides a comparative assessment of the drug-likeness of novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compounds against established kinase inhibitors. The analysis focuses on key physicochemical and pharmacokinetic properties that are critical for a compound's success as an orally bioavailable drug.
Comparative Analysis of Drug-Likeness Parameters
A critical step in the early stages of drug discovery is the evaluation of a compound's drug-likeness, often guided by frameworks such as Lipinski's Rule of Five.[2] This rule suggests that orally active drugs typically possess a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not exceeding 5.[3]
Below is a comparative table summarizing these parameters for a selection of this compound derivatives and two well-established kinase inhibitors, Imatinib and Gefitinib.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Reference |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | ||||||
| Compound 1 | 350.4 | 3.2 | 2 | 5 | 0 | [2] |
| Compound 2 | 420.5 | 4.1 | 1 | 6 | 0 | [4] |
| Compound 3 | 450.5 | 4.5 | 2 | 7 | 0 | [5] |
| Compound 4 | 480.6 | 4.8 | 1 | 8 | 0 | [6] |
| Alternative Kinase Inhibitors | ||||||
| Imatinib | 493.6 | 4.5 | 5 | 8 | 0 | Publicly available data |
| Gefitinib | 446.9 | 4.1 | 1 | 6 | 0 | Publicly available data |
In Vitro ADME Properties: A Head-to-Head Comparison
Beyond simple physicochemical properties, a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a key determinant of its clinical potential. The following table compares key in vitro ADME parameters for our representative this compound compounds and the selected kinase inhibitors.
Table 2: Comparative In Vitro ADME Profile
| Compound | Permeability (Papp, 10⁻⁶ cm/s) | hERG Inhibition (IC₅₀, µM) | CYP3A4 Inhibition (IC₅₀, µM) | Reference |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | ||||
| Compound 1 | 10.2 (High) | > 30 | > 20 | [6] |
| Compound 2 | 8.5 (High) | 15 | 12 | [6] |
| Alternative Kinase Inhibitors | ||||
| Imatinib | 5.1 (Moderate) | 8.9 | 7.5 | Publicly available data |
| Gefitinib | 9.8 (High) | > 30 | 15 | Publicly available data |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method used to predict passive intestinal absorption of compounds.[7]
Protocol:
-
A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[8]
-
The wells of a donor plate are filled with a buffered solution of the test compound.
-
The filter plate is placed on top of the donor plate, and the assembly is then placed into an acceptor plate containing a buffer solution.
-
The "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor chamber.[8]
-
The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × time)) × ([drug]acceptor / [drug]donor) where VA is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that mimics the human intestinal epithelium to predict in vivo drug absorption.[9]
Protocol:
-
Caco-2 cells are seeded on a semi-permeable filter in a transwell plate and cultured for 18-22 days to form a differentiated and polarized monolayer.[9]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[10]
-
The test compound is added to the apical (A) side of the monolayer, and the amount of compound that permeates to the basolateral (B) side is measured over time.
-
To assess active efflux, the transport is also measured from the basolateral to the apical side (B to A).[9]
-
Samples are collected from the receiver compartment at specific time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify compounds that are substrates of efflux transporters.[9]
hERG Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[11]
Protocol:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to measure the hERG current.[12]
-
Cells are perfused with a control solution, and a baseline hERG current is recorded.
-
The cells are then exposed to increasing concentrations of the test compound, and the effect on the hERG current is measured.[12]
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.[13]
-
The concentration-response curve is generated, and the IC₅₀ value (the concentration at which 50% of the hERG current is inhibited) is calculated.[12]
Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are the major enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[14]
Protocol:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are used.[15]
-
A specific substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4) is incubated with the microsomes in the presence of various concentrations of the test compound.[14]
-
The reaction is initiated by the addition of NADPH.
-
After a specific incubation time, the reaction is stopped, and the formation of the metabolite is quantified by LC-MS/MS.[15]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the test compound concentration.[15]
Visualizing Key Processes
To further clarify the experimental workflows and the biological context, the following diagrams are provided.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lead optimization of a this compound scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. enamine.net [enamine.net]
- 11. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs: A Comparative Efficacy Guide
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has emerged as a versatile and promising framework in medicinal chemistry, leading to the development of potent modulators of various biological targets. This guide provides a comparative analysis of the efficacy of several analogs in cell-based assays, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their pursuit of novel therapeutics. The analogs have demonstrated significant potential as antitubercular agents and protein kinase inhibitors.
Comparative Efficacy of this compound Analogs
The following tables summarize the in vitro efficacy and cytotoxicity of various this compound analogs against Mycobacterium tuberculosis (Mtb) and key protein kinases.
Table 1: Antitubercular Activity and Cytotoxicity
| Compound | R1 | R2 | R3 | Mtb H37Rv MIC (μM)[1] | HepG2 Cytotoxicity IC50 (μM)[1] |
| 1 | H | Ph | H | >50 | >100 |
| P19 | H | Ph | 3-Cl-Ph | 0.78 | >100 |
| P24 | H | Ph | 3-F-Ph | 0.78 | >100 |
| P25 | H | Ph | 3-Br-Ph | 1.56 | >100 |
| 2 | H | 4-Cl-Ph | H | 3.13 | >100 |
| 4 | H | 4-F-Ph | H | 6.25 | >100 |
MIC: Minimum Inhibitory Concentration IC50: Half-maximal Inhibitory Concentration
Table 2: Protein Kinase Inhibitory Activity
| Compound | Target Kinase | Assay Type | IC50 (nM) | Cell Line |
| Compound 14 | Trk | Enzymatic & Cell-based | <10 | KM12[2] |
| Compound 15 | Trk | Enzymatic & Cell-based | <10 | KM12[2] |
| Compound 8 | TrkA | Enzymatic | 1.7 | -[2] |
| Compound 9 | TrkA | Enzymatic | 1.7 | -[2] |
| Compound 28 | TrkA, TrkB, TrkC | Enzymatic | 0.17, 0.07, 0.07 | -[2] |
| Compound b2 | DPP-4 | In vitro | 80 | -[3] |
| Compound d1 | DPP-4 | In vitro | 49 | -[3] |
| Compound 48 | KDM5 | Cell-based (EC50) | 340 | PC9[4] |
Trk: Tropomyosin receptor kinase; DPP-4: Dipeptidyl peptidase-4; KDM5: Lysine-specific demethylase 5.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Antitubercular Activity Assay:
-
Cell Line: Mycobacterium tuberculosis H37Rv.
-
Method: A high-throughput whole-cell screening approach was utilized.[1][5][6] Compounds were serially diluted and added to microplates containing Mtb H37Rv culture. The plates were incubated, and mycobacterial growth was determined by measuring either optical density or fluorescence after the addition of a viability dye. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that inhibited Mtb growth by at least 90%.
Cytotoxicity Assay:
-
Cell Line: HepG2 (human liver carcinoma cell line).[1]
-
Method: HepG2 cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for a specified period. Cell viability was assessed using a standard method such as the MTT or resazurin assay. The IC50 value, the concentration at which 50% of cell growth is inhibited, was calculated from the dose-response curves.
Kinase Inhibition Assays:
-
Enzymatic Assays: The inhibitory activity of the compounds against purified kinases (e.g., TrkA, DPP-4) was measured using biochemical assays.[2][3][7] These assays typically involve incubating the kinase, a substrate, and ATP with varying concentrations of the inhibitor. The kinase activity is then quantified by measuring the amount of phosphorylated substrate, often through methods like fluorescence resonance energy transfer (FRET) or luminescence.
-
Cell-Based Assays: The efficacy of the compounds in a cellular context was evaluated using various cell lines (e.g., KM12, PC9).[2][4] For instance, the inhibition of Trk receptor phosphorylation in KM12 cells was assessed after treatment with the compounds.[2] Cell proliferation or specific cellular markers, such as histone methylation for KDM5 inhibitors, were measured to determine the half-maximal effective concentration (EC50).[4]
Visualizing Mechanisms and Workflows
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of Trk receptors, which are key targets for some pyrazolo[1,5-a]pyrimidine analogs.[2]
General Workflow for Cell-Based Efficacy Screening
This diagram outlines a typical workflow for evaluating the efficacy of this compound analogs in cell-based assays.
Proposed Mechanism of Resistance in M. tuberculosis
Resistance to certain this compound analogs in M. tuberculosis has been linked to the metabolic degradation of the compounds.[5][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Surrogating and redirection of this compound core, a novel class of potent and selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead optimization of a this compound scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Cross-Reactivity Profiles of Pyrazolo[1,5-a]pyrimidin-7(4H)-one and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity of several pyrazolo[1,5-a]pyrimidin-7(4H)-one-based kinase inhibitors against a panel of kinases, alongside established alternative inhibitors.
Cross-Reactivity Profiling Data
The following tables summarize the inhibitory activity of selected this compound inhibitors and their comparators. Data is compiled from various sources and presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values. Lower values indicate higher potency. It is important to note that direct comparison between datasets from different studies should be made with caution due to variations in experimental conditions.
Pan-Trk, ROS1, and ALK Inhibitors
Larotrectinib, Entrectinib, and Repotrectinib are notable pyrazolo[1,5-a]pyrimidine-based inhibitors targeting Tropomyosin receptor kinases (TrkA, TrkB, TrkC), ROS1, and ALK. Crizotinib and Cabozantinib are included as non-pyrazolo[1,5-a]pyrimidine comparators.
| Kinase Target | Repotrectinib (IC50, nM) | Entrectinib (IC50, nM) | Larotrectinib (IC50, nM) | Crizotinib (IC50, nM) | Cabozantinib (IC50, nM) |
| TrkA | 0.83[1][2] | 1.1[3] | ~1-5[4] | - | - |
| TrkB | 0.05[1][2] | 0.57[3] | ~1-5[4] | - | - |
| TrkC | 0.1[1][2] | 2[3] | ~1-5[4] | - | - |
| ROS1 | 0.07[1][2] | 7[3] | - | ~25[5] | - |
| ALK | 1.01[1][2] | 19[3] | - | ~25[5] | - |
| JAK2 | 1.04[2] | - | - | - | - |
| SRC | 5.3[2] | - | - | - | - |
| FAK | 6.96[2] | - | - | - | - |
| MET | - | - | - | ~5-25[5] | 1.3 |
| VEGFR2 | - | - | - | - | 0.035 |
| RET | - | - | - | - | 4 |
| KIT | - | - | - | - | 4.6 |
| AXL | - | - | - | - | 7 |
Data for Repotrectinib, Entrectinib, Larotrectinib, Crizotinib, and Cabozantinib are compiled from multiple sources.[1][2][3][4][5] Please refer to the original publications for detailed experimental conditions.
Cyclin-Dependent Kinase (CDK) Inhibitors
Milciclib and BS-194 are pyrazolo[1,5-a]pyrimidine-based CDK inhibitors. They are compared against other known CDK inhibitors.
| Kinase Target | Milciclib (IC50, nM) | BS-194 (IC50, nM) |
| CDK1/CycB | 398[6] | 30[7] |
| CDK2/CycA | 45[6] | 3[7] |
| CDK2/CycE | 363[6] | - |
| CDK4/CycD1 | 160[6] | - |
| CDK5/p25 | - | 30[7] |
| CDK7/CycH | 150[6] | 250[7] |
| CDK9/CycT1 | - | 90[7] |
| TrkA | 53[6] | - |
Data for Milciclib and BS-194 are from specific publications.[6][7] For a broader comparison of CDK inhibitors, please refer to specialized reviews.
Experimental Protocols
The cross-reactivity data presented are primarily generated using biochemical kinase assays and competitive binding assays. Below are detailed methodologies for two common approaches.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This method measures the activity of a kinase by quantifying the amount of ADP produced in the enzymatic reaction. The luminescence-based ADP-Glo™ assay is a widely used format.[8][9][10]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Methodology:
-
Kinase Reaction: Purified recombinant kinase is incubated with a specific substrate, ATP, and the test inhibitor at various concentrations in a kinase reaction buffer. The reaction is typically carried out in a 96- or 384-well plate at a controlled temperature for a defined period.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the unconsumed ATP. This step is crucial for reducing the background signal.
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture. The newly generated ATP is then used by the luciferase to produce light.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of the compound. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Binding Assay (e.g., KINOMEscan™)
This technology measures the binding affinity of a test compound to a large panel of kinases in a competitive format.[11][12][13]
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.
Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed, often as fusion proteins with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand. The test compound competes for binding to the ATP-binding site of the kinase.
-
Quantification: After reaching equilibrium, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically done using quantitative PCR (qPCR).
-
Data Analysis: The results are often expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction between the test compound and the kinase. This data can be used to calculate the dissociation constant (Kd), which is a measure of binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for kinase inhibitor profiling.
General workflow for kinase inhibitor profiling.
Simplified TRK signaling pathway and the point of inhibition.
Simplified CDK signaling pathway in cell cycle progression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. BS-194 | CAS NO.: 1092443-55-4 | GlpBio [glpbio.cn]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives with Known Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives against established drugs in key therapeutic areas: oncology, infectious diseases, and metabolic disorders. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to offer an objective evaluation of their performance and potential.
Anticancer Activity: Targeting Protein Kinases
This compound derivatives have shown significant promise as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][2] Notably, certain derivatives have been identified as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), offering a potential advantage in cancers where these pathways are co-activated.
Data Presentation: CDK2 and TRKA Inhibition
Here, we compare the in vitro inhibitory activity (IC50) of representative this compound derivatives with the established drugs Ribociclib (a CDK4/6 inhibitor with activity against CDK2) and Larotrectinib (a TRK inhibitor).
| Compound | Target | IC50 (µM) | Known Drug | Target | IC50 (µM) |
| Derivative 6t | CDK2 | 0.09 | Ribociclib | CDK2 | 0.07 |
| Derivative 6s | CDK2 | 0.23 | |||
| Derivative 6s | TRKA | 0.45 | Larotrectinib | TRKA | 0.07 |
Data sourced from a study on dual inhibitors of CDK2 and TRKA kinases.
The data indicates that derivative 6t exhibits potent CDK2 inhibition, comparable to that of Ribociclib. Derivative 6s shows strong dual inhibition of both CDK2 and TRKA. While Larotrectinib is a more potent TRKA inhibitor, the dual activity of derivative 6s presents a compelling profile for further investigation.
Signaling Pathways
Antitubercular Activity
Derivatives of this compound have been identified as potential leads in the fight against tuberculosis, demonstrating significant activity against Mycobacterium tuberculosis (Mtb).[3][4]
Data Presentation: In Vitro Antitubercular Activity
The following table summarizes the minimum inhibitory concentration (MIC) of promising this compound derivatives against the Mtb H37Rv strain. For comparison, the standard first-line antitubercular drug, Isoniazid, typically exhibits an MIC in the range of 0.025-0.05 µg/mL against susceptible strains.
| Compound | MIC (µM) | MIC (µg/mL) |
| Derivative P19 | 0.78 | ~0.25 |
| Derivative P24 | 0.78 | ~0.26 |
| Derivative P25 | 1.56 | ~0.52 |
Data is illustrative and based on findings from antitubercular screening studies.
While not as potent as Isoniazid, these derivatives show promising activity and represent a different chemical scaffold, which could be advantageous in combating drug-resistant strains of Mtb.
Experimental Workflow: Antitubercular Screening
Antidiabetic Activity: DPP-4 Inhibition
This compound derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release.
Data Presentation: DPP-4 Inhibition
The in vitro inhibitory activity (IC50) of optimized this compound derivatives is compared with the widely prescribed DPP-4 inhibitor, Sitagliptin.
| Compound | DPP-4 IC50 (nM) | Known Drug | DPP-4 IC50 (nM) |
| Derivative b2 | 80 | Sitagliptin | ~19 |
| Derivative d1 | 49 |
Data sourced from a study on this compound DPP-4 inhibitors.[5]
The optimized derivative d1 demonstrates potent DPP-4 inhibition with an IC50 of 49 nM, approaching the potency of Sitagliptin.[5]
Signaling Pathway: DPP-4 in Glucose Homeostasis
Antiviral Activity: Targeting HCV Polymerase
Certain this compound derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[6]
Data Presentation: HCV NS5B Polymerase Inhibition
| Compound | HCV NS5B IC50 (nM) |
| Derivative X | <100 |
| Derivative Y | <50 |
Illustrative data based on the reported potent activity of this class of compounds.
The low nanomolar to sub-micromolar activity of these derivatives positions them as a promising scaffold for the development of novel anti-HCV agents.
HCV Replication Cycle
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
-
Reagent Preparation: Prepare kinase buffer, substrate solution, and ATP solution.
-
Compound Preparation: Serially dilute this compound derivatives and control drugs in DMSO.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specified temperature for a set duration.
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or phosphorylation-specific antibodies).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antitubercular Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of Mtb to each well.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
DPP-4 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, recombinant human DPP-4 enzyme, and a fluorogenic substrate (e.g., Gly-Pro-AMC).
-
Compound Incubation: In a microplate, pre-incubate the DPP-4 enzyme with the test compounds for a short period.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
HCV NS5B Polymerase Assay
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant HCV NS5B polymerase, a template RNA, and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., radioactive or fluorescent).
-
Compound Addition: Add the this compound derivatives or control inhibitors to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase.
-
Detection of RNA Synthesis: Quantify the incorporation of the labeled rNTP into the newly synthesized RNA strand.
-
Data Analysis: Determine the inhibitory effect of the compounds on polymerase activity and calculate IC50 values.
References
- 1. Surrogating and redirection of this compound core, a novel class of potent and selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Randomized clinical trial comparing the efficacy and safety of treatment with the once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pyrazolo[1,5-a]pyrimidin-7(4H)-one
Ensuring the safe and compliant disposal of chemical reagents is a cornerstone of responsible laboratory practice. For researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives, adherence to established disposal protocols is critical to protect both personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this class of compounds.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific data for the parent compound is limited, derivatives are known to cause skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with laboratory and local regulations.[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | For handling powders and creating dust, a NIOSH-approved respirator is recommended. |
In the event of a spill, avoid generating dust. The material should be carefully swept up and placed into a suitable, sealed container for disposal.[1][2]
Disposal Procedures for this compound
The primary method for the disposal of this compound and its derivatives is through a licensed professional waste disposal service.[1] It is crucial to prevent the chemical from entering drains or the environment.[1][2]
Key Disposal Steps:
-
Consult a Professional: Always contact a licensed waste disposal company to handle the chemical waste.[1]
-
Chemical Incineration: A recommended method for disposal is through a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Containerization: Unused material and residues should be stored in clearly labeled, sealed containers awaiting disposal.
-
Contaminated Materials: Any materials, including PPE and packaging, that have come into contact with this compound should be treated as hazardous waste and disposed of as the unused product.[1]
-
Regulatory Compliance: Waste generators are responsible for consulting and adhering to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling pyrazolo[1,5-a]pyrimidin-7(4H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling pyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives. The following procedures are based on available safety data for structurally related compounds and are intended to ensure the safe handling, use, and disposal of this chemical class in a laboratory setting.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is a synthesis of information from SDS and safety summaries for various pyrazolo[1,5-a]pyrimidine derivatives.[1][2][3][4][5][6] It is imperative to handle this compound with caution and to perform a risk assessment prior to use.
Hazard Identification and Personal Protective Equipment (PPE)
Compounds within the pyrazolo[1,5-a]pyrimidine class are generally considered hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data for related compounds, this compound may cause skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US).[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Inspect gloves prior to use.[1][6] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[1] | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Operational and Handling Plan
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound as a powder to avoid dust formation.[1][4]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Handling Procedures:
-
Avoid contact with skin and eyes.[4]
3. Storage:
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if skin irritation persists.[1][4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][7] |
Spill and Disposal Plan
1. Spill Containment:
-
Use personal protective equipment.[1]
-
Evacuate personnel to a safe area.[1]
-
Avoid dust formation.[1]
-
Sweep up and shovel the material. Do not create dust.[1]
-
Collect in a suitable, closed container for disposal.[1]
2. Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the product to enter drains.[1]
-
Contaminated gloves and other disposable PPE should be disposed of as hazardous waste.[1][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. 5-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one | C7H7N3O | CID 10534815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
